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  • Product: Levomefolate sodium
  • CAS: 1423663-76-6

Core Science & Biosynthesis

Foundational

The In Vitro Pharmacokinetics of Levomefolate Sodium: A Technical Whitepaper

Executive Summary Levomefolate sodium (the sodium salt of L-5-methyltetrahydrofolate, or L-5-MTHF) is the primary, biologically active form of folate. Unlike synthetic folic acid (sFA), which requires enzymatic reduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levomefolate sodium (the sodium salt of L-5-methyltetrahydrofolate, or L-5-MTHF) is the primary, biologically active form of folate. Unlike synthetic folic acid (sFA), which requires enzymatic reduction by dihydrofolate reductase (DHFR) and subsequent methylation, L-5-MTHF bypasses these rate-limiting steps to enter the one-carbon metabolism cycle directly[1]. For researchers and drug development professionals, understanding the in vitro pharmacokinetics (PK) of levomefolate sodium is critical for formulating advanced dietary supplements, prenatal vitamins, and therapeutics for folate-deficiency disorders.

This whitepaper provides a comprehensive, highly technical analysis of the in vitro absorption, distribution, and metabolic stability of L-5-MTHF. It details the causality behind specific experimental conditions and provides self-validating protocols for rigorous laboratory execution.

In Vitro Absorption and Transporter Kinetics

In aqueous physiological buffers, levomefolate sodium dissociates completely into the L-5-MTHF anion and sodium cations. The cellular uptake of the L-5-MTHF anion is highly regulated and heavily dependent on the pH microenvironment, mediated by three distinct transport systems[2]:

  • Proton-Coupled Folate Transporter (PCFT / SLC46A1): The primary mechanism for intestinal absorption. PCFT operates optimally at an acidic pH (e.g., pH 5.5)[3].

  • Reduced Folate Carrier (RFC / SLC19A1): A ubiquitous bidirectional anion exchanger that operates optimally at a neutral pH (pH 7.4) and is responsible for systemic tissue distribution[2],[4].

  • Folate Receptor Alpha (FOLR1 / FRα): A high-affinity, GPI-anchored glycoprotein that internalizes folates via receptor-mediated endocytosis[2]. While FOLR1 has a high affinity for L-5-MTHF, its affinity for synthetic folic acid is notably higher[5].

Folate_Transport cluster_apical Apical Membrane (Intestinal Lumen) cluster_basolateral Basolateral / Systemic (pH 7.4) L5MTHF Levomefolate Sodium (L-5-MTHF) PCFT PCFT (SLC46A1) Optimal pH 5.5 L5MTHF->PCFT Proton-coupled FOLR1 FOLR1 (FRα) Endocytosis L5MTHF->FOLR1 High affinity RFC RFC (SLC19A1) Anion Exchange L5MTHF->RFC Neutral pH Cytosol Intracellular Cytosol (1-Carbon Metabolism) PCFT->Cytosol FOLR1->Cytosol RFC->Cytosol

In vitro transport pathways of L-5-MTHF across cellular membranes via PCFT, RFC, and FOLR1.

Protocol: Caco-2 Permeability Assay for L-5-MTHF

To accurately model human intestinal absorption, Caco-2 cell monolayers are utilized. The experimental design must account for the pH-dependency of the PCFT transporter.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at 1×105 cells/cm².

  • Differentiation: Culture for 21 days.

    • Causality: This extended duration is strictly required for the cells to spontaneously differentiate into an enterocyte-like phenotype, expressing the apical brush border and functional tight junctions.

  • Validation of Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER).

    • Self-Validating Step: Only inserts with TEER > 250 Ω·cm² are utilized. Post-assay, Lucifer Yellow is applied; if apparent permeability ( Papp​ ) > 1×10−6 cm/s, the monolayer is compromised, and the data point is discarded.

  • pH-Gradient Transport Assay: Wash cells with Hank's Balanced Salt Solution (HBSS). Apply HBSS adjusted to pH 5.5 to the apical (donor) chamber and pH 7.4 to the basolateral (receiver) chamber.

    • Causality: The apical pH of 5.5 mimics the acidic microclimate of the proximal jejunum. This proton gradient is the thermodynamic driving force required to activate PCFT-mediated uptake[3].

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing with fresh pH 7.4 buffer to maintain sink conditions.

  • Sample Preparation & LC-MS/MS: Add ascorbic acid to all extracted aliquots before LC-MS/MS quantification.

    • Causality: Naturally occurring folates are highly susceptible to oxidative degradation[6]. Ascorbic acid prevents the oxidation of L-5-MTHF into 5-methyl-5,6-dihydrofolate, ensuring precise quantification[7].

Caco2_Workflow Seed 1. Seed Caco-2 Cells on Transwell Inserts Diff 2. Differentiate for 21 Days (Form Monolayer) Seed->Diff TEER 3. Measure TEER (>250 Ω·cm² required) Diff->TEER Buffer 4. Apply L-5-MTHF Apical pH 5.5 / Basal pH 7.4 TEER->Buffer Incubate 5. Incubate at 37°C Sample at time intervals Buffer->Incubate LCMS 6. LC-MS/MS Quantification Incubate->LCMS Papp 7. Calculate Apparent Permeability (Papp) LCMS->Papp

Step-by-step workflow for in vitro Caco-2 permeability assays of levomefolate.

Distribution: Plasma Protein Binding (PPB)

Once absorbed, >95% of circulating folate exists as L-5-MTHF[1]. In systemic circulation, L-5-MTHF binds to soluble Folate Binding Proteins (FBPs) and human serum albumin (HSA).

Protocol: Equilibrium Dialysis for PPB

While ultrafiltration is faster, Equilibrium Dialysis remains the gold standard for L-5-MTHF due to the risk of non-specific binding to ultrafiltration membranes.

Step-by-Step Methodology:

  • Preparation: Spike human plasma with L-5-MTHF (1 µM and 10 µM concentrations) containing 0.1% ascorbic acid.

  • Dialysis Assembly: Place the spiked plasma in the donor compartment and an equal volume of PBS (pH 7.4) in the receiver compartment, separated by a semi-permeable regenerated cellulose membrane (MWCO 8,000 Da).

  • Incubation: Incubate the dialysis block on an orbital shaker at 37°C in a 5% CO₂ incubator for 4–6 hours to reach thermodynamic equilibrium.

    • Causality: The CO₂ environment prevents the pH of the plasma from drifting upward (which occurs as dissolved CO₂ escapes), ensuring the binding affinity remains physiologically relevant.

  • Quantification: Extract aliquots from both chambers, precipitate proteins using ice-cold acetonitrile, and quantify the unbound fraction ( fu​ ) via LC-MS/MS.

Metabolism and Microsomal Stability

Unlike xenobiotics or synthetic prodrugs, levomefolate sodium is the terminal, active metabolite of the folate pathway. Therefore, it does not undergo classical Phase I metabolism (e.g., hydroxylation) by Cytochrome P450 (CYP450) enzymes in the liver[8]. Instead, it acts as a methyl donor in cytosolic one-carbon transfer reactions, such as the remethylation of homocysteine to methionine via Methionine Synthase[2].

Protocol: Human Liver Microsome (HLM) Stability Assay

To validate the lack of CYP450-mediated degradation, an HLM stability assay is performed.

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration), L-5-MTHF (1 µM), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last ensures the enzymatic reaction begins precisely at t=0 .

  • Termination: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal isotopic standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS/MS injection.

  • Validation: Run a parallel assay using a high-clearance drug (e.g., Midazolam for CYP3A4) as a positive control. Self-Validating Step: If the midazolam is not rapidly depleted, the microsomes are inactive, and the L-5-MTHF stability data is invalid.

Quantitative Data Summary

The table below summarizes the consensus in vitro pharmacokinetic parameters for levomefolate sodium (L-5-MTHF) based on established models.

Pharmacokinetic ParameterIn Vitro Assay / ModelKey Findings for L-5-MTHFPrimary Reference
Intestinal Absorption Caco-2 Permeability (pH 5.5)High permeability driven by PCFT; exhibits saturable Michaelis-Menten kinetics.[3]
Systemic Distribution Caco-2 / HepG2 (pH 7.4)Uptake mediated by RFC; lower affinity compared to PCFT at acidic pH.[2],[4]
Receptor Uptake FOLR1-expressing cell linesHigh affinity for FRα, though slightly lower than fully oxidized synthetic folic acid.[5]
Metabolic Stability Human Liver Microsomes (HLM)Highly stable; negligible intrinsic clearance ( CLint​ ) via CYP450 enzymes.[8]
Plasma Protein Binding Equilibrium DialysisHigh binding affinity to circulating Folate Binding Proteins (FBP) and Albumin.[1]

Conclusion

The in vitro pharmacokinetics of levomefolate sodium highlight its distinct advantages over synthetic folic acid. By utilizing the proton-coupled folate transporter (PCFT) for rapid intestinal absorption and bypassing the saturable DHFR enzyme, L-5-MTHF provides a direct, highly bioavailable route into the one-carbon metabolism cycle. Rigorous in vitro methodologies—incorporating strict pH controls, antioxidant protection, and self-validating controls—are essential for accurately characterizing its transport and distribution profiles in preclinical drug development.

References

  • COMPARATIVE IN VITRO STUDIES OF FOLIC ACID VERSUS 5-METHYLTETRAHYDROFOLATE SUPPLEMENTATION IN HUMAN COLORECTAL CANCER CELLS scholaris.ca URL: [Link]

  • Folate Metabolism in Hepatocellular Carcinoma. What Do We Know So Far? National Institutes of Health (NIH) URL: [Link]

  • Effects of Folic Acid and 5-Methyltetrahydrofolate Supplementation on Folate Metabolism and One-Carbon Transfer Reactions SciSpace URL: [Link]

  • Dependence of bioavailability of folic acid and (6S)-5-methyltetrahydrofolate on baseline red blood cell folate concentrations ResearchGate URL:[Link]

  • Folate regulation of planar cell polarity pathway and F-actin through folate receptor alpha National Institutes of Health (NIH) URL:[Link]

  • Comparative Analysis of Treatment With Folate Forms in Clinical Practice Nutrition Reviews (OUP) URL: [Link]

  • Suitability and safety of L-5-methyltetrahydrofolate as a folate source in infant formula National Institutes of Health (NIH) URL: [Link]

  • Reference ID: 2879252 - FDA Clinical Pharmacology Review U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of Levomefolate Salts for Pharmaceutical Development

Abstract The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its stability, solubility, and bioavailability. Levomefolate, the biologically active form of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its stability, solubility, and bioavailability. Levomefolate, the biologically active form of folate, is utilized in pharmaceutical formulations primarily as its calcium or sodium salts. While the crystalline properties of levomefolate calcium are well-documented, the characterization of levomefolate sodium's solid-state forms is less prevalent in public literature. This guide provides an in-depth technical framework for the crystal structure analysis of levomefolate salts, with a primary focus on the established methodologies and a special section addressing the known crystalline forms of levomefolate sodium. It is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of pharmaceuticals. We will explore the causality behind experimental choices in techniques such as X-ray diffraction and thermal analysis, ensuring a self-validating system of protocols for robust and reliable characterization.

Introduction: The Criticality of Crystalline Form in Levomefolate Salts

Levomefolic acid, or L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active metabolite of folic acid and plays a crucial role in cellular metabolism.[1] Due to its inherent instability, it is formulated as more stable crystalline salts, most commonly levomefolate calcium and levomefolate sodium.[2][3] The arrangement of molecules in the crystal lattice, known as polymorphism, can have significant consequences for the drug product's performance. Different polymorphs of the same API can exhibit distinct physical properties, including:

  • Solubility and Dissolution Rate: Affecting how quickly the drug becomes available for absorption.

  • Bioavailability: The extent to which the drug reaches systemic circulation.

  • Stability: Influencing shelf-life and degradation pathways.

  • Manufacturability: Properties like flowability and compressibility are crucial for tablet formation.

The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences, as seen in the case of the antiviral drug Ritonavir, which led to a market withdrawal and reformulation.[4] Therefore, a thorough investigation and control of the crystalline form of levomefolate salts is not just a regulatory requirement but a cornerstone of rational drug design and development.[5][6]

The Analytical Toolbox for Solid-State Characterization

A multi-technique approach is essential for the comprehensive analysis of a pharmaceutical solid. Each technique provides a unique piece of the puzzle, and their combined application allows for a complete picture of the material's crystalline properties.

X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystalline Solid

XRPD is the primary and most robust technique for identifying and differentiating crystalline forms.[7][8] It works by directing an X-ray beam at a powder sample and measuring the angles and intensities of the diffracted beams. Each crystalline solid produces a unique diffraction pattern, which serves as its "fingerprint."

Causality in Experimental Choices:

  • Why Powder? For routine analysis and screening, a powder sample containing millions of randomly oriented crystallites is used. This ensures that all possible diffraction planes are represented, providing a holistic view of the bulk material.[5]

  • Non-Destructive Nature: XRPD does not damage the sample, allowing for further analysis by other techniques.[4]

  • High Specificity: The technique is highly sensitive to changes in the crystal lattice, making it ideal for distinguishing between different polymorphs, hydrates, or solvates.[4][9]

Protocol: Polymorph Screening using XRPD

  • Sample Preparation: Gently grind the levomefolate salt sample to a fine powder to ensure random orientation of the crystallites.

  • Instrument Setup:

    • X-ray Source: Typically a Cu-Kα source is used.

    • Goniometer Configuration: A Bragg-Brentano (θ/2θ) setup is common.

    • Scan Range: A 2θ range of 2° to 40° is usually sufficient to capture the most characteristic peaks for organic molecules.

    • Step Size and Dwell Time: A step size of 0.02° and a dwell time of 0.5-1 second per step provide a good balance between resolution and scan time.

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Data Analysis:

    • Compare the resulting diffractogram with reference patterns from a database or from previously characterized batches.

    • Differences in peak positions (2θ values) and relative intensities indicate the presence of a different crystalline form.

Single-Crystal X-Ray Diffraction (SCXRD): The Definitive Structure

When a suitable single crystal can be grown, SCXRD provides the unambiguous, three-dimensional arrangement of atoms within the crystal lattice.[2][10][11] This technique is considered the "gold standard" for structure elucidation.

Causality in Experimental Choices:

  • Why a Single Crystal? A single crystal, typically 100-250 µm in size, acts as a perfect three-dimensional diffraction grating, allowing for the precise determination of atomic coordinates, bond lengths, and bond angles.[5][12]

  • Absolute Configuration: SCXRD is the primary method for determining the absolute stereochemistry of a chiral molecule, which is crucial for its biological activity.[12]

  • Calculated XRPD Pattern: The data from SCXRD can be used to calculate a theoretical XRPD pattern, which serves as an absolute reference for the analysis of bulk powder samples.[2]

Protocol: Single Crystal Growth and Structure Determination

  • Crystal Growth (The Rate-Limiting Step):

    • This is often a trial-and-error process. Common techniques include:

      • Slow Evaporation: Dissolve the levomefolate salt in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the sample is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.[13]

      • Cooling Crystallization: A saturated solution is slowly cooled to reduce solubility and promote crystal growth.

  • Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector collects the diffraction pattern from hundreds of different orientations.

  • Structure Solution and Refinement:

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to obtain the final crystal structure.

Thermal Analysis: Probing Thermodynamic Stability

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical and chemical changes that occur in a material as a function of temperature.[11][14][15]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as:

  • Melting and crystallization

  • Glass transitions (for amorphous materials)

  • Polymorphic transitions

  • Dehydration/desolvation

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for:

  • Quantifying the amount of water or solvent in a crystal lattice (hydrates/solvates).

  • Assessing thermal stability and decomposition pathways.

Protocol: Simultaneous Thermal Analysis (STA: TGA-DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the levomefolate salt into an aluminum or ceramic pan.

  • Instrument Setup:

    • Temperature Program: A typical heating rate is 10 °C/min. The temperature range will depend on the expected thermal events.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation.

  • Data Acquisition: The instrument simultaneously records the heat flow (DSC) and mass change (TGA) as the sample is heated.

  • Data Analysis:

    • TGA Curve: A step-wise loss in mass indicates the loss of volatiles (e.g., water in a hydrate). The temperature of decomposition can also be determined.

    • DSC Thermogram: Endothermic peaks correspond to melting, boiling, or desolvation. Exothermic peaks can indicate crystallization or decomposition.

Case Study: The Well-Characterized Polymorphism of Levomefolate Calcium

While the primary topic is levomefolate sodium, the extensive public data on levomefolate calcium provides an excellent case study to illustrate the principles of crystal structure analysis. Numerous crystalline forms of levomefolate calcium have been identified, highlighting the importance of thorough polymorph screening.[7][16]

A recent study published in Powder Diffraction elucidated the crystal structure of levomefolate calcium trihydrate (Type I) using synchrotron X-ray powder diffraction data.[10]

Crystallographic Parameter Levomefolate Calcium Trihydrate (Type I) [10]
Chemical Formula C20H23N7O6Ca(H2O)3
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 7.1706(6) Å
b = 6.5371(5) Å
c = 53.8357(41) Å
Volume 2523.58(26) ų
Z (molecules per unit cell) 4

Other known polymorphs of levomefolate calcium, often designated as Type II, III, IV, and more recently Forms C and M, have been identified primarily by their unique XRPD patterns.[7][16] For example, a patent discloses several "M" forms with distinct XRPD peaks.[7]

Table of Characteristic XRPD Peaks (2θ) for Selected Levomefolate Calcium Polymorphs [7]

Form M Form M2 Form M4
3.343.333.89
4.534.437.32
6.645.8110.74
7.106.7512.82
17.887.0313.73
18.138.9014.12

Note: The table shows only a few characteristic peaks for differentiation. A full pattern comparison is necessary for definitive identification.

Crystal Structure of Levomefolate Sodium: Current Knowledge

The public domain contains significantly less information on the crystal structure of a simple levomefolate sodium salt compared to its calcium counterpart. Much of the available literature focuses on spectroscopic and thermal characterization of sodium folate salts in general, rather than specific crystallographic data of levomefolate sodium.[9][17]

However, a key patent (WO2018178142A1) discloses the existence of crystalline binary sodium salts of 5-methyl-(6S)-tetrahydrofolic acid with organic bases .[4] This indicates that crystalline forms of levomefolate sodium can be prepared, although in these instances, they are complexed with other organic molecules. The patent describes salts formed with alkanolamines such as choline.[4]

The preparation of these crystalline salts often involves crystallization from an organic solvent containing a limited amount of water. While this patent confirms the ability of levomefolate sodium to form a stable crystal lattice, it does not provide the detailed crystallographic data (e.g., unit cell parameters, space group) for a simple disodium levomefolate salt (C20H23N7Na2O6).

The lack of extensive public data on simple levomefolate sodium polymorphs underscores the proprietary nature of such information in pharmaceutical development. For any new drug product utilizing levomefolate sodium, a thorough in-house polymorph screen, following the principles and protocols outlined in this guide, would be an essential and mandatory step.

Integrated Workflow and Data Interpretation

A logical and systematic workflow is crucial for the successful characterization of a new levomefolate salt.

Diagram: Integrated Workflow for Crystal Structure Analysis

CrystalStructureWorkflow cluster_screening Polymorph & Salt Screening cluster_characterization Primary Characterization cluster_elucidation Definitive Structure Elucidation cluster_final Final Selection & Control start Amorphous or Crude Levomefolate Salt screen Crystallization Trials (Varying Solvents, Temps, etc.) start->screen solids Generated Solid Forms screen->solids xrpd XRPD (Identify Unique 'Fingerprints') solids->xrpd thermal DSC / TGA (Assess Thermal Behavior & Solvation) solids->thermal scxrd_prep Grow Single Crystals of Unique Forms xrpd->scxrd_prep stability Stability & Interconversion Studies thermal->stability scxrd_analysis SCXRD Analysis scxrd_prep->scxrd_analysis structure 3D Atomic Structure & Absolute Configuration scxrd_analysis->structure structure->stability selection Select Thermodynamically Stable Form stability->selection

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Foundational

Levomefolate Sodium in Mammalian Cells: Metabolic Flux, Pathway Integration, and Analytical Methodologies

Executive Summary Levomefolate sodium (L-5-methyltetrahydrofolate, L-5-MTHF) is the primary biologically active, circulating form of folate in mammals[1]. Unlike synthetic folic acid, which requires enzymatic reduction b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levomefolate sodium (L-5-methyltetrahydrofolate, L-5-MTHF) is the primary biologically active, circulating form of folate in mammals[1]. Unlike synthetic folic acid, which requires enzymatic reduction by dihydrofolate reductase (DHFR) and subsequent methylation, L-5-MTHF bypasses these rate-limiting steps, mitigating the risk of circulating unmetabolized folic acid (UMFA) and masking of Vitamin B12 deficiency[2][3]. This whitepaper provides an in-depth analysis of the metabolic pathways of L-5-MTHF in mammalian cells, detailing its integration into the methionine and folate cycles, and outlines robust, self-validating experimental protocols for metabolic flux analysis.

Cellular Uptake and Subcellular Compartmentalization

The bioavailability of L-5-MTHF is dictated by its transport kinetics across the plasma membrane. Mammalian cells utilize three primary transport systems, each with distinct causal roles based on tissue microenvironments:

  • Reduced Folate Carrier (RFC): A bidirectional anion exchanger with a high affinity for L-5-MTHF (Km ~ 1-5 µM), functioning optimally at physiological pH (7.4).

  • Proton-Coupled Folate Transporter (PCFT): Essential for intestinal absorption and transport across the blood-brain barrier, operating optimally at an acidic pH (5.5)[3].

  • Folate Receptors (FRα, FRβ): High-affinity, GPI-anchored proteins that internalize L-5-MTHF via receptor-mediated endocytosis, crucial for tissues with high folate demand.

Once internalized, L-5-MTHF is predominantly localized in the cytosol, where it serves as the critical node connecting the folate cycle to the methionine cycle[1].

Core Metabolic Pathways: The Folate and Methionine Cycles

The metabolic fate of L-5-MTHF is inextricably linked to one-carbon (1C) metabolism. The continuous flow of 1C units is required for nucleotide synthesis, amino acid homeostasis, and epigenetic regulation.

The Methionine Cycle Integration

The entry of L-5-MTHF into cellular metabolism begins with its obligate conversion to tetrahydrofolate (THF). This reaction is catalyzed by Methionine Synthase (MTR) , a Vitamin B12 (cobalamin)-dependent enzyme[1].

  • Mechanistic Causality: MTR transfers the methyl group from L-5-MTHF to homocysteine, generating methionine and regenerating THF[3]. This step is the only metabolic reaction in mammalian cells that utilizes L-5-MTHF. If Vitamin B12 is deficient, L-5-MTHF becomes metabolically trapped (the "methyl trap" hypothesis), leading to functional folate deficiency and impaired polyglutamation[1].

  • Methionine is subsequently adenylated to S-adenosylmethionine (SAM) , the universal methyl donor for DNA, RNA, and histones[4].

The Folate Cycle and Regeneration

Once THF is generated, it is rapidly polyglutamated by folylpolyglutamate synthetase (FPGS) to ensure cellular retention. THF is then converted to 5,10-methylenetetrahydrofolate (5,10-CH2-THF) by serine hydroxymethyltransferase (SHMT1/2), utilizing serine as the 1C source. To complete the cycle, 5,10-methylenetetrahydrofolate reductase (MTHFR) irreversibly reduces 5,10-CH2-THF back to L-5-MTHF[4]. MTHFR is allosterically inhibited by SAM, creating a self-regulating feedback loop that balances the flux of 1C units between nucleotide synthesis (which requires 5,10-CH2-THF) and methylation reactions (which require L-5-MTHF)[1][4].

FolateMethionineCycle L5MTHF Levomefolate (L-5-MTHF) THF Tetrahydrofolate (THF) L5MTHF->THF MTR (Vit B12) CH2THF 5,10-CH2-THF THF->CH2THF SHMT1 (Serine) CH2THF->L5MTHF MTHFR HCY Homocysteine MET Methionine HCY->MET MTR SAM S-adenosylmethionine (SAM) MET->SAM MAT SAM->CH2THF Allosteric Inhibition SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->HCY SAHH

Caption: Integration of L-5-MTHF into the Folate and Methionine cycles, highlighting MTHFR allosteric inhibition.

Quantitative Data: Kinetic Parameters

To accurately model L-5-MTHF metabolism, researchers must rely on established kinetic parameters. The table below summarizes the enzymatic constants critical for pathway flux analysis.

EnzymeSubstrateAffinity ( Km​ )Cofactor / RegulatorSubcellular Location
MTR L-5-MTHF~15-25 µMVitamin B12 (Cobalamin)Cytosol
MTHFR 5,10-CH2-THF~10-20 µMFAD (Cofactor), SAM (Inhibitor)Cytosol
FPGS THF~3-5 µMATPCytosol / Mitochondria
SHMT1 THF~40-60 µMPLP (Vitamin B6)Cytosol

Experimental Protocols: Validating Metabolic Flux

To establish trustworthiness and self-validation in metabolic studies, static concentration measurements are insufficient. Dynamic stable isotope tracing is required to prove causality in metabolic flux.

Protocol 1: Tracing L-5-MTHF Flux via [13C]-Isotope Labeling and LC-MS/MS

This protocol delineates the tracking of the methyl group from L-5-MTHF into the methionine cycle to validate MTR activity and downstream methylation.

Rationale: By utilizing [methyl-13C]-L-5-MTHF, the appearance of [13C]-Methionine and [13C]-SAM directly quantifies the flux through the MTR-dependent pathway.

Step-by-Step Methodology:

  • Cell Culture & Depletion: Plate mammalian cells (e.g., HEK293 or HepG2) in custom folate-free RPMI medium supplemented with 10% dialyzed FBS for 48 hours. Causality: Dialyzed FBS removes endogenous folates, ensuring the cells rely entirely on the exogenous tracer, establishing a clean baseline.

  • Isotope Pulsing: Introduce 50 nM of [methyl-13C]-L-5-MTHF into the culture medium.

  • Metabolite Quenching: At defined time points (0, 15, 30, 60, 120 minutes), rapidly aspirate the medium and wash cells twice with ice-cold PBS to halt metabolism. Immediately add 80% pre-chilled (-80°C) methanol. Causality: Cold methanol instantly denatures metabolic enzymes, preventing the rapid interconversion of labile folate species.

  • Extraction and Centrifugation: Scrape the cells, transfer to microcentrifuge tubes, and incubate at -80°C for 2 hours. Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Antioxidant Protection: Add 1% ascorbic acid and 0.1% dithiothreitol (DTT) to the extract. Causality: Folates are highly sensitive to oxidative degradation; these agents preserve the integrity of THF and 5,10-CH2-THF during analysis.

  • LC-MS/MS Analysis: Inject samples into a Triple Quadrupole Mass Spectrometer coupled with an HILIC column. Monitor the MRM transitions for unlabeled SAM (m/z 399 -> 250) and [13C]-SAM (m/z 400 -> 250).

  • Data Normalization: Normalize the heavy-to-light isotopic ratios against total cellular protein content (BCA assay) to account for variations in cell density.

Workflow Depletion Folate Depletion (Dialyzed FBS) Pulse Pulse[13C]-L-5-MTHF (50 nM) Depletion->Pulse Quench Quench Metabolism (-80°C Methanol) Pulse->Quench Extract Extraction + Ascorbic Acid/DTT Quench->Extract LCMS LC-MS/MS Isotopologue Analysis Extract->LCMS

Caption: Step-by-step experimental workflow for tracing [13C]-L-5-MTHF metabolic flux via LC-MS/MS.

References

  • Toward a better understanding of folate metabolism in health and disease. Journal of Cell Biology (rupress.org). Available at:[Link][1]

  • Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production. National Institutes of Health (nih.gov). Available at:[Link][2]

  • 5,10-Methylenetetrahydrofolate Reductase─the Key Allosteric Regulator in One-Carbon Metabolism. University of Oxford (ox.ac.uk). Available at:[Link][4]

Sources

Exploratory

Levomefolate Sodium Blood-Brain Barrier Penetration: Mechanistic Pathways and Experimental Methodologies

Executive Summary As a Senior Application Scientist specializing in neuropharmacokinetics, I approach the evaluation of central nervous system (CNS) drug delivery through the lens of target engagement and barrier permeab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in neuropharmacokinetics, I approach the evaluation of central nervous system (CNS) drug delivery through the lens of target engagement and barrier permeability. Levomefolate sodium (L-5-methyltetrahydrofolate, or 5-MTHF) represents a critical evolution in folate supplementation and neuro-psychiatric pharmacotherapy. Unlike synthetic folic acid, which requires enzymatic reduction by methylenetetrahydrofolate reductase (MTHFR)—a process hindered by genetic polymorphisms affecting up to 70% of certain populations—levomefolate is the biologically active form[1][2].

Understanding the precise mechanisms by which levomefolate penetrates the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) is paramount for developing therapies targeting SSRI-resistant depression, cerebral folate deficiency (CFD), and neurovascular disorders[3][4]. This whitepaper delineates the active transport mechanisms of levomefolate, details self-validating experimental protocols for quantifying its CNS penetration, and provides actionable insights for drug development professionals.

Mechanistic Pathways of CNS Folate Transport

The brain cannot synthesize folate de novo; it relies entirely on active transport mechanisms across the brain barriers to maintain concentrations that are typically 1.5 to 3-fold higher in the cerebrospinal fluid (CSF) than in systemic plasma[3]. Levomefolate sodium utilizes three primary transport proteins, each with distinct kinetic profiles and physiological roles.

  • Folate Receptor Alpha (FRα / FOLR1): Located predominantly at the choroid plexus (the BCSFB), FRα is the principal gateway for levomefolate into the CNS. It operates via ATP-dependent, receptor-mediated endocytosis[5]. FRα possesses an exceptionally high affinity for L-methylfolate (Kd < 10 nM), ensuring that even at low plasma concentrations, the receptor remains saturated to continuously pump folate into the CSF[5].

  • Proton-Coupled Folate Transporter (PCFT / SLC46A1): PCFT acts as a proton-folate symporter. While primarily responsible for intestinal uptake at an optimal pH of 5.5, it functions synergistically with FRα in the acidic microenvironments of endosomal vesicles during the transcytosis process across the choroid plexus[5].

  • Reduced Folate Carrier 1 (RFC1 / SLC19A1): Expressed ubiquitously across the BBB and inner blood-retinal barrier, RFC1 is a bidirectional anion antiporter[2][6]. Because it does not utilize ATP, it cannot concentrate folate against a gradient; rather, it facilitates equilibrium and serves as a secondary, low-affinity, high-capacity transport route[6].

Crucially, administering unreduced synthetic folic acid can competitively inhibit the transport of active 5-MTHF across the BBB via these receptors, highlighting the pharmacological necessity of utilizing levomefolate sodium in CNS-targeted therapies[3].

BBB_Transport cluster_BBB Blood-Brain Barrier / Choroid Plexus Blood Systemic Circulation (Levomefolate Sodium) FRa Folate Receptor α (FRα) Receptor-Mediated Endocytosis Blood->FRa High Affinity (<10 nM) PCFT PCFT (SLC46A1) Proton-Coupled Transport Blood->PCFT Acidic pH Optimum RFC1 RFC1 (SLC19A1) Bidirectional Antiporter Blood->RFC1 Low Affinity (Micromolar) CSF Brain Parenchyma / CSF (Active 5-MTHF) FRa->CSF ATP-Dependent PCFT->CSF RFC1->CSF

Figure 1: Transcellular transport mechanisms of Levomefolate sodium across the blood-brain barrier.

Quantitative Transport Kinetics

To accurately model pharmacokinetic (PK) profiles, researchers must account for the distinct binding affinities and operational parameters of the involved transporters. The table below synthesizes the quantitative data governing levomefolate transport.

Transporter ProteinGenePrimary CNS LocationTransport MechanismAffinity for L-methylfolate
Folate Receptor Alpha (FRα) FOLR1Choroid Plexus (BCSFB)ATP-dependent EndocytosisHigh ( Kd​ < 10 nM)
Proton-Coupled Folate Transporter (PCFT) SLC46A1Endosomes, Choroid PlexusProton-folate symport (pH 5.5 opt)Moderate (Low pH dependent)
Reduced Folate Carrier (RFC1) SLC19A1BBB Endothelia, Retinal BarrierBidirectional anion antiporterLow ( Km​ ~5.1 µM)

Data synthesized from established transport models and retinal barrier in vitro studies[5][7].

Experimental Methodologies for BBB Penetration Assessment

To ensure scientific integrity, every experimental workflow must be designed as a self-validating system . This means incorporating internal controls that immediately flag compromised biological barriers or analytical errors.

In Vitro Assessment: Transwell Permeability Assay

To evaluate the transcellular permeability of levomefolate, the immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) is the gold standard. Causality of choice: Unlike non-cerebral lines, hCMEC/D3 cells retain the human BBB phenotype, specifically expressing functional FRα and RFC1 transporters[8].

Step-by-Step Protocol:

  • Cell Seeding & Barrier Formation: Seed hCMEC/D3 cells onto collagen-coated permeable Transwell inserts (0.4 µm pore size). Culture for 5-7 days to allow the formation of tight junctions (Claudin-5/ZO-1 complexes).

  • Self-Validation (Integrity Check): Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. Causality: Proceed with dosing only if TEER plateaus (typically >40-50 Ω·cm² for this specific line), confirming barrier integrity. As a secondary self-validation, co-administer Lucifer Yellow (a paracellular marker). If Lucifer Yellow traverses the barrier rapidly, the tight junctions are compromised, and the assay must be discarded.

  • Dosing: Apply a physiologically relevant concentration of levomefolate sodium to the apical (blood) compartment.

  • Sampling & Quantification: Extract aliquots from the basolateral (brain) compartment at 15, 30, 60, and 120 minutes. Quantify 5-MTHF concentrations using LC-MS/MS to calculate the Apparent Permeability coefficient ( Papp​ ).

In Vivo Assessment: Intracerebral Microdialysis

While in vitro models prove transport capability, in vivo microdialysis is required to measure the actual unbound, free drug concentration in the brain's extracellular fluid (ECF) over time.

Step-by-Step Protocol:

  • Stereotaxic Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex) of a rodent model. Allow 24-48 hours for recovery and BBB repair from surgical trauma.

  • Self-Validation (Retrodialysis Calibration): Perfuse artificial CSF (aCSF) containing a known concentration of a stable isotope (e.g., 13C -Levomefolate) through the probe at 1-2 µL/min. Causality: Probe recovery rates vary based on tissue density and temperature. By measuring the loss of the isotope into the tissue, you calculate the exact in vivo recovery rate. This mathematical correction factor ensures your subsequent ECF measurements are absolute, not relative.

  • Administration: Administer levomefolate sodium systemically (IV or PO).

  • Temporal Collection & Analysis: Collect dialysate fractions every 20 minutes. Simultaneously draw serial blood samples. Analyze via LC-MS/MS to establish the AUCCSF​/AUCPlasma​ ratio, the definitive metric for BBB penetration.

Microdialysis Step1 1. Stereotaxic Implantation Insert microdialysis probe into target brain region Step2 2. aCSF Perfusion & Retrodialysis Self-validation: Calibrate in vivo probe recovery Step1->Step2 Step3 3. Levomefolate Administration Systemic dosing (IV/PO) to establish plasma gradient Step2->Step3 Step4 4. Temporal Dialysate Collection Harvest ECF samples at standardized intervals Step3->Step4 Step5 5. LC-MS/MS Quantification Determine absolute 5-MTHF concentrations Step4->Step5

Figure 2: Self-validating in vivo microdialysis workflow for quantifying CNS drug penetration.

Clinical Implications in Drug Development

The clinical efficacy of levomefolate sodium is deeply intertwined with its BBB penetration profile. In conditions like Cerebral Folate Deficiency (CFD) or autism spectrum disorders, patients frequently develop autoantibodies against FRα[3]. These autoantibodies physically block the receptor at the choroid plexus, plunging CSF folate levels and halting the synthesis of monoamine neurotransmitters (serotonin, dopamine, norepinephrine), even when systemic blood folate levels appear normal[3][4].

By utilizing high-dose levomefolate sodium, clinicians can intentionally bypass the blocked FRα pathway. At elevated plasma concentrations, levomefolate is forced across the BBB via the lower-affinity RFC1 and PCFT transporters, restoring CNS folate levels[6]. This mechanistic bypass is the precise reason levomefolate serves as a highly effective adjunctive therapy for SSRI-resistant major depressive disorder (MDD), particularly in patients with underlying metabolic or genetic (MTHFR) vulnerabilities[4].

References

  • LEVOMEFOLIC ACID - Inxight Drugs - NC
  • Case series of retinal vein occlusions showing early recovery using oral l-methylfol
  • Folate Nutrition and Blood-Brain Barrier Dysfunction - NIH PMC.
  • The Role of Brain Barriers in Maintaining Brain Vitamin Levels - NIH PMC.
  • Vitamins, Vascular Health and Disease - MDPI.
  • Application Notes and Protocols for Assessing Levomefol
  • Good, better, best: clinical scenarios for the use of L-methylfolate in patients with MDD - Cambridge University Press.
  • The Effects of Vitamin Supplementation Containing L-Methylfolate on Retinal Venous Pressure - ResearchG

Sources

Foundational

Decoding Levomefolate Sodium Receptor Interactions: A Technical Guide to Binding Affinity Assays

As drug development increasingly pivots toward targeted delivery systems and precision nutrition, understanding the exact binding kinetics of folates has become paramount. Levomefolate sodium (L-5-MTHF), the biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward targeted delivery systems and precision nutrition, understanding the exact binding kinetics of folates has become paramount. Levomefolate sodium (L-5-MTHF), the biologically active and primary circulating form of folate, exhibits a distinctly different receptor binding profile compared to synthetic folic acid (FA). For researchers developing folate-drug conjugates or investigating one-carbon metabolism disorders, quantifying these interactions is not just a regulatory checkbox—it is the mechanistic foundation of efficacy.

This whitepaper provides an in-depth, application-focused guide to designing, executing, and validating receptor binding affinity assays for L-5-MTHF. As a Senior Application Scientist, I will bypass generic overviews and instead focus on the causality behind experimental choices and the implementation of self-validating assay systems .

The Receptor Landscape: Why Affinity Dictates Function

To design an accurate assay, one must first understand the physiological transport mechanisms of L-5-MTHF. The cellular uptake of folates is governed by three primary transport systems, each with unique kinetic signatures :

  • Folate Receptor Alpha (FRα): A glycosylphosphatidylinositol (GPI)-anchored glycoprotein that internalizes folates via receptor-mediated endocytosis. It is highly overexpressed in solid tumors (e.g., ovarian cancer), making it a prime target for drug conjugates.

  • Reduced Folate Carrier (RFC): A bidirectional anion exchanger expressed ubiquitously across tissues. Unlike FRα, RFC has a much higher affinity for reduced folates (L-5-MTHF) than for synthetic folic acid.

  • Proton-Coupled Folate Transporter (PCFT): Functions optimally at an acidic pH (pH 5.5) and is critical for intestinal absorption and transport across the blood-brain barrier.

G cluster_membrane Cellular Membrane Transporters L5MTHF Levomefolate Sodium (L-5-MTHF) FRa Folate Receptor α (Endocytosis) L5MTHF->FRa Kd ~2.0 nM RFC Reduced Folate Carrier (Anion Exchange) L5MTHF->RFC Km ~1-5 µM PCFT Proton-Coupled Transporter (Acidic pH) L5MTHF->PCFT pH 5.5 Optimal Cytosol Intracellular Folate Pool (One-Carbon Metabolism) FRa->Cytosol RFC->Cytosol PCFT->Cytosol

Cellular uptake pathways and receptor affinities for Levomefolate Sodium (L-5-MTHF).

Quantitative Binding Profiles

When selecting an assay matrix, it is crucial to benchmark your expected results against established literature. The table below summarizes the comparative binding affinities of L-5-MTHF versus synthetic Folic Acid .

Receptor / TransporterLigandEquilibrium Affinity ( Kd​ / Km​ )Association Rate ( kon​ )Dissociation Rate ( koff​ )
Folate Receptor α (FRα) Folic Acid~ 0.02 nM 1.0×106M−1s−1 2.0×10−5s−1
Folate Receptor α (FRα) L-5-MTHF~ 2.00 nM 1.5×105M−1s−1 3.0×10−4s−1
Reduced Folate Carrier (RFC) L-5-MTHF Km​ ~ 1 - 5 µMN/A (Transporter)N/A (Transporter)
Reduced Folate Carrier (RFC) Folic Acid Km​ ~ 100 - 200 µMN/A (Transporter)N/A (Transporter)
Proton-Coupled (PCFT) L-5-MTHF Km​ ~ 1 µM (pH 5.5)N/A (Transporter)N/A (Transporter)

Note: Kd​ values for FRα represent true thermodynamic binding, whereas Km​ values for RFC and PCFT represent Michaelis-Menten transport kinetics.

Protocol I: Surface Plasmon Resonance (SPR) Kinetics

While endpoint assays provide a static Kd​ , they mask the dynamic reality of drug-receptor interactions. Surface Plasmon Resonance (SPR) is the gold standard for measuring real-time association ( kon​ ) and dissociation ( koff​ ) rates .

The Causality of Assay Design: We utilize a CM5 (carboxymethyl dextran) sensor chip. The critical step here is pre-concentration . Because FRα has an isoelectric point (pI) of ~7.5, we must use an immobilization buffer at pH 5.0. This ensures the protein is positively charged and electrostatically attracted to the negatively charged dextran matrix before covalent amine coupling occurs. If you attempt immobilization at pH 7.4, the electrostatic repulsion will result in near-zero ligand capture.

Step-by-Step Methodology
  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) across the CM5 chip at 5 µL/min for 7 minutes to create reactive succinimide esters.

  • Ligand Immobilization: Dilute recombinant human FRα to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the active flow cell (Fc2) until a target immobilization level of 1,500 - 2,000 Response Units (RU) is achieved. Do not over-immobilize; excessive density causes steric hindrance and mass transport limitations (MTL).

  • Surface Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters, preventing non-specific binding of the analyte.

  • Analyte Titration: Prepare a 2-fold dilution series of L-5-MTHF (from 100 nM down to 0.78 nM) in HBS-EP+ running buffer. Inject at a high flow rate (50 µL/min ) for 180 seconds (association), followed by a 600-second buffer wash (dissociation). The high flow rate is mathematically required to overcome mass transport limitations.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip bound L-5-MTHF without denaturing the covalently bound FRα.

Self-Validating System: Double-Referencing

To ensure data integrity, this protocol relies on a self-validating double-referencing system .

  • Validation 1 (Reference Cell): Flow cell 1 (Fc1) is activated and quenched without protein. The signal (Fc2 - Fc1) isolates specific binding from bulk refractive index shifts.

  • Validation 2 (Blank Injection): A 0 nM L-5-MTHF (buffer only) injection is subtracted from all analyte curves. If the blank-subtracted reference channel exhibits a signal > 5 RU, the system automatically flags the run for non-specific matrix interactions, rendering the data invalid until detergent concentrations (e.g., Tween-20) are optimized.

SPR_Workflow A 1. Activation (EDC/NHS) B 2. Immobilization (FRα at pH 5.0) A->B C 3. Quenching (Ethanolamine) B->C D 4. Analyte Injection (L-5-MTHF Titration) C->D E 5. Regeneration (Acidic Buffer) D->E E->D Next Dose

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol II: Radioligand Competitive Binding Assay

While SPR provides exquisite kinetic detail, it removes the receptor from its native lipid bilayer. To measure binding affinity in a physiological context, we employ a Radioligand Competitive Binding Assay using cell membranes expressing native FRα.

The Causality of Assay Design: Instead of synthesizing radiolabeled L-5-MTHF (which is prone to rapid oxidation), we use 3 H-Folic Acid as the stable tracer. We then measure the ability of unlabeled L-5-MTHF to displace the tracer. Furthermore, we utilize GF/B glass fiber filters pre-treated with 0.5% Polyethylenimine (PEI). Glass fibers carry a net negative charge that traps free radioligand; PEI is a cationic polymer that neutralizes this charge, drastically reducing background noise.

Step-by-Step Methodology
  • Membrane Preparation: Harvest HeLa cells (high FRα expressers) and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction. Resuspend to a protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of 3 H-Folic Acid (final concentration 1 nM).

    • 25 µL of unlabeled L-5-MTHF at varying concentrations ( 10−11 M to 10−5 M).

  • Equilibration: Incubate the plate at 37°C for 60 minutes. Causality: 60 minutes at physiological temperature ensures the system reaches thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Separation: Rapidly filter the reaction mixture through the PEI-treated GF/B filter plate using a vacuum manifold. Wash three times with ice-cold Tris-HCl buffer to trap receptor-bound ligand while washing away free ligand.

  • Quantification: Dry the filter plate, add 50 µL of scintillation cocktail per well, and read the Disintegrations Per Minute (DPM) on a microplate scintillation counter.

Self-Validating System: Isotope Dilution & Z'-Factor

A radioligand assay is only as trustworthy as its specific binding window.

  • Total Binding (TB): Wells containing tracer but no unlabeled L-5-MTHF.

  • Non-Specific Binding (NSB): Wells containing tracer plus a massive excess (10 µM) of unlabeled Folic Acid.

  • Validation Metric: The assay is strictly self-validating via the Z'-factor calculation between the TB and NSB wells. A Z'-factor <0.5 immediately invalidates the plate, indicating that the signal-to-noise ratio is too narrow to accurately calculate an IC50​ . If validated, the IC50​ of L-5-MTHF is converted to an absolute Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Conclusion

Accurately quantifying Levomefolate sodium's binding affinity requires a dual-pronged approach: SPR to dissect the real-time association/dissociation kinetics, and radioligand binding to validate these interactions within a native membrane architecture. By strictly adhering to the biophysical principles of pre-concentration, mass transport limits, and thermodynamic equilibrium, researchers can generate highly reproducible, self-validating data critical for advancing folate-targeted therapeutics.

References
  • "Folic acid supplementation on congenital heart disease and its dual character." Frontiers in Cardiovascular Medicine (2023).[Link]

  • "Affinity and Rate Constants for Interactions of Bovine Folate-Binding Protein and Folate Derivatives Determined by Optical Biosensor Technology. Effect of Stereoselectivity." Journal of Agricultural and Food Chemistry (2005).[Link]

  • "Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface." Methods in Molecular Biology (2018).[Link]

  • "Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics." Journal of Controlled Release (2014).[Link]

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development for Levomefolate Sodium Quantification

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Active Pharmaceutical Ingredient (API) and Pharmaceutical Dosage Forms Introduction & Mechanistic Rationale Levomefolate sodiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Active Pharmaceutical Ingredient (API) and Pharmaceutical Dosage Forms

Introduction & Mechanistic Rationale

Levomefolate sodium (the sodium salt of L-5-methyltetrahydrofolate, or L-5-MTHF) is the primary biologically active, circulating form of folate. Unlike synthetic folic acid, levomefolate does not require enzymatic conversion by dihydrofolate reductase (DHFR) or methylenetetrahydrofolate reductase (MTHFR) to become pharmacologically active[1].

However, the quantification of levomefolate sodium presents significant analytical challenges. The reduced tetrahydropteridine ring is highly susceptible to oxidative degradation, photolysis, and hydrolysis[2]. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires not just separating the analyte, but actively protecting it during the analytical workflow.

This application note details a self-validating, stability-indicating Reversed-Phase HPLC (RP-HPLC) method. Every parameter—from the choice of antioxidant in the diluent to the pH of the mobile phase—is selected based on the physicochemical causality of the levomefolate molecule.

Method Development Strategy

To ensure the protocol acts as a self-validating system, the method development workflow integrates sample protection, chromatographic retention optimization, and forced degradation. By intentionally stressing the API, we validate that the method can resolve the intact drug from its degradation products, proving its specificity.

Workflow Start Levomefolate Sodium Quantification Goal SamplePrep Sample Preparation (Add Ascorbic Acid/L-Cysteine to prevent oxidation) Start->SamplePrep Chromatography RP-HPLC Optimization (C18 Column, pH Control) SamplePrep->Chromatography Detection Detection Strategy (UV at 212 nm or 280 nm) Chromatography->Detection Validation Method Validation (ICH Q2(R1) Guidelines) Detection->Validation

Workflow for levomefolate sodium HPLC method development and validation.

Causality Behind Chromatographic Choices
  • Stationary Phase: An Octadecylsilane (ODS/C18) column provides the necessary hydrophobic interactions to retain the molecule[3].

  • Mobile Phase pH: Levomefolate contains a glutamic acid moiety with ionizable carboxylate groups. Using an acidic mobile phase (0.01% Phosphoric Acid, pH ~2.5) suppresses the ionization of these carboxylates[2]. This increases the molecule's hydrophobicity, ensuring adequate retention time (k' > 2) and preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Sample Diluent (Antioxidant Addition): The FDA recommends the addition of 0.03% ascorbic acid to dissolution media and diluents for levomefolate to prevent in-situ oxidation[4]. Alternatively, L-cysteine can be used as an extraction stabilizer[5]. Without this, the sample would degrade in the autosampler queue, leading to artificially low assay values and failing system suitability.

  • Detection Wavelength: UV detection at 212 nm captures the strong π-π* transitions of the aromatic pteridine system, offering maximum sensitivity for low-level quantification[2].

Optimized Chromatographic Conditions

The following parameters represent the optimized isocratic RP-HPLC conditions for the routine quantification and purity assessment of levomefolate sodium.

ParameterSpecification / ConditionRationale
Column ODS (C18), 150 mm x 4.6 mm, 5 µmProvides optimal theoretical plates for resolving degradants[6].
Mobile Phase Acetonitrile : 0.01% Phosphoric Acid (35:65 v/v)Acidic pH ensures protonation of glutamate carboxylates[2].
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity[6].
Injection Volume 20 µLSufficient on-column mass for high signal-to-noise ratio[6].
Column Temperature 30 °CStabilizes retention times and reduces mobile phase viscosity[6].
Detection UV at 212 nmCorresponds to the maximum absorbance (λmax) of the analyte[2].
Diluent Mobile Phase + 0.03% Ascorbic AcidPrevents oxidative degradation during the analytical run[4].
Run Time ~10 minutesEnsures elution of all potential strongly retained degradants.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. The inclusion of system suitability standards and forced degradation samples ensures that any failure in the analytical environment is immediately flagged before data reporting.

Protocol A: Reagent and Standard Preparation
  • Mobile Phase Preparation: Mix 350 mL of HPLC-grade Acetonitrile with 650 mL of 0.01% Phosphoric acid in ultra-pure water (18.2 MΩ·cm)[2]. Degas ultrasonically for 15 minutes.

  • Diluent Preparation: Dissolve 30 mg of Ascorbic Acid in 100 mL of the prepared mobile phase (yielding 0.03% ascorbic acid)[4]. Critical Step: Prepare fresh daily to ensure antioxidant capacity.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of Levomefolate Sodium Reference Standard into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 15 minutes in a cold water bath (to prevent thermal degradation), and make up to volume with Diluent[6].

  • Working Standard (10 µg/mL): Pipette 10.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent[6]. Filter through a 0.45 µm nylon syringe filter, discarding the first 2 mL.

Protocol B: Forced Degradation (Stability-Indicating Validation)

To prove the method is stability-indicating, the API must be subjected to stress. The method is self-validating if the mass balance is maintained (Peak Area of Intact Drug + Peak Areas of Degradants ≈ Peak Area of Unstressed Drug) and the main peak passes purity assessment (e.g., via Photodiode Array detection).

  • Acidic Stress: Treat 10 mL of Stock Solution with 1 mL of 0.1N HCl. Keep at room temperature for 2 hours, then neutralize with 1 mL of 0.1N NaOH[1].

  • Alkaline Stress: Treat 10 mL of Stock Solution with 1 mL of 0.1N NaOH for 2 hours, then neutralize with 0.1N HCl[1].

  • Oxidative Stress: Treat 10 mL of Stock Solution with 1 mL of 3% H₂O₂. Protect from light and leave for 2 hours[1].

  • Thermal/Photolytic Stress: Expose the solid API to 105°C in an oven for 30 minutes, or to direct UV light for 24 hours, prior to dissolving in diluent[7].

Degradation API Intact Levomefolate Sodium Acid Acid Stress (0.1N HCl) API->Acid Base Base Stress (0.1N NaOH) API->Base Oxidation Oxidative Stress (3% H2O2) API->Oxidation Thermal Thermal/Photo Stress (105°C / UV Light) API->Thermal Separation Chromatographic Separation (Resolution > 1.5) Acid->Separation Base->Separation Oxidation->Separation Thermal->Separation Purity Peak Purity Assessment (Self-Validating Specificity) Separation->Purity

Forced degradation pathways demonstrating the self-validating specificity of the method.

Quantitative Data & Validation Summary

The method must be validated according to ICH Q2(R1) guidelines[5]. The table below summarizes the typical performance parameters and acceptance criteria for the quantification of levomefolate sodium using the described RP-HPLC method.

Validation ParameterTypical Result / Acceptance CriteriaSignificance
System Suitability (%RSD) < 0.5% (n=6 injections)Ensures instrument precision and stable analyte response[7].
Linearity Range 1.0 µg/mL to 160 µg/mLCovers the expected concentration range for assay and dissolution[5].
Correlation Coefficient (R²) > 0.999Demonstrates a directly proportional instrument response[6].
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration reliably distinguished from baseline noise[6].
Limit of Quantification (LOQ) 0.15 µg/mLThe lowest concentration quantified with acceptable precision/accuracy[6].
Accuracy / Recovery 98.0% - 102.0%Confirms the absence of matrix interference during extraction[6].
Specificity Resolution (Rs) > 1.5 for all peaksProves degradants do not co-elute with the levomefolate main peak[1].

Conclusion

The successful quantification of levomefolate sodium by HPLC hinges entirely on understanding the molecule's chemical vulnerabilities. By enforcing an acidic mobile phase to manage ionization, and mandating the use of antioxidants (like ascorbic acid) in the sample diluent, this method neutralizes the primary vectors of analytical error. The integration of a forced degradation protocol ensures that the methodology remains a self-validating system, capable of definitively proving its own specificity and stability-indicating power for rigorous pharmaceutical analysis.

References

  • OMICS International. Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. Journal of Analytical & Bioanalytical Techniques.[7] URL: [Link]

  • Oriental Journal of Chemistry. Stability indicating RP-HPLC Method for Simultaneous Determination of L-Methyl folate and Escitalopram in Bulk and Pharmaceutical Formulation.[1][2] URL: [Link]

  • Oxford Academic / Journal of AOAC INTERNATIONAL. HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements.[5] URL:[Link]

  • U.S. Food and Drug Administration (FDA). Application Number: 022532Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review(s).[4] URL:[Link]

Sources

Application

Application Note: Spectrophotometric Determination of Levomefolate Sodium

Executive Summary Levomefolate sodium (the sodium salt of L-5-methyltetrahydrofolate, or 5-MTHF) is the primary biologically active, circulating form of folate utilized in therapeutic dietary supplements and oral contrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levomefolate sodium (the sodium salt of L-5-methyltetrahydrofolate, or 5-MTHF) is the primary biologically active, circulating form of folate utilized in therapeutic dietary supplements and oral contraceptives[1]. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for stability-indicating impurity profiling[2], UV-Vis spectrophotometry provides a rapid, high-throughput, and highly reproducible alternative for routine bulk raw material release and dissolution testing[1].

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of 5-MTHF. This guide details a self-validating spectrophotometric workflow that mitigates oxidative and photolytic degradation, ensuring absolute analytical integrity.

Mechanistic Background & Analytical Rationale

To achieve reliable quantification, the analytical method must account for the intrinsic instability of the reduced pteridine ring in 5-MTHF.

  • Wavelength Selection & Absorptivity: Levomefolate exhibits a distinct UV absorption maximum ( λmax​ ) at 290 nm, driven by the conjugated system of its pteridine moiety[3]. The established molar extinction coefficient ( ϵ ) at this wavelength is approximately 31.7 L/mmol/cm[3]. This strong absorptivity allows for highly sensitive detection even at low concentrations.

  • Photodegradation Causality: 5-MTHF is acutely sensitive to actinic radiation. Exposure to UV or visible light induces a first-order kinetic photodegradation, cleaving the molecule into p-aminobenzoyl-L-glutamic acid (PGA) and various pterin derivatives[4]. Analytical Choice: All sample preparations must be conducted under dim light using low-actinic (amber) glassware to prevent artificial signal loss.

  • Oxidative Vulnerability: The reduced state of the folate molecule makes it highly susceptible to atmospheric oxidation. Analytical Choice: The diluent matrix must incorporate an antioxidant. We utilize a 50 mM Phosphate Buffer (pH 7.0) fortified with 0.1% (w/v) L-ascorbic acid. The pH 7.0 environment stabilizes the ionic state of the glutamate carboxyl groups, while ascorbic acid acts as a sacrificial reducing agent, preserving the structural integrity of 5-MTHF during the assay[3].

Materials & Instrumentation

Reagents:

  • Levomefolate Sodium Reference Standard (USP/EP Grade, purity > 99.0%)

  • Potassium Phosphate Monobasic ( KH2​PO4​ ) and Dibasic ( K2​HPO4​ ) (Analytical Grade)

  • L-Ascorbic Acid (Antioxidant, Analytical Grade)

  • HPLC-Grade Water (18.2 M Ω⋅ cm)

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda series)

  • Matched 10 mm pathlength quartz cuvettes

  • Analytical balance (0.01 mg precision)

  • Class A Amber volumetric flasks and pipettes

Workflow Visualization

G Start Levomefolate Sodium (Analyte) Stock Stock Solution Prep (Amber Glassware, Dim Light) Start->Stock Weigh 10.0 mg Buffer 50 mM Phosphate Buffer pH 7.0 + 0.1% Ascorbic Acid Buffer->Stock Dissolve Dilution Serial Dilutions (5 - 50 µg/mL) Stock->Dilution Aliquot SST System Suitability Test (RSD < 2.0%) Dilution->SST Validate UV UV-Vis Measurement (λmax = 290 nm) SST->UV Pass Result Quantification & Data Reporting UV->Result Beer-Lambert Law

Figure 1: Self-validating spectrophotometric workflow for Levomefolate Sodium quantification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to ensure instrument performance and sample stability before unknown samples are quantified.

Step 1: Preparation of the Stabilizing Matrix (Diluent)
  • Dissolve 3.40 g of KH2​PO4​ and 4.35 g of K2​HPO4​ in 900 mL of HPLC-grade water.

  • Adjust the pH to exactly 7.0 ± 0.05 using 0.1 M NaOH or HCl if necessary.

  • Add 1.0 g of L-ascorbic acid and stir gently until completely dissolved.

  • Dilute to 1000 mL with HPLC-grade water. Note: Prepare fresh daily to ensure maximum antioxidant capacity.

Step 2: Preparation of Standard Stock Solution (100 µg/mL)
  • Under dim lighting, accurately weigh 10.0 mg of Levomefolate Sodium Reference Standard into a 100 mL amber volumetric flask.

  • Add 70 mL of the stabilizing matrix (diluent) and sonicate for 5 minutes in a cold water bath (to prevent thermal degradation) until fully dissolved.

  • Make up to the mark with the diluent and mix thoroughly.

Step 3: Generation of the Calibration Curve

Prepare a series of working standards in 10 mL amber volumetric flasks using the stock solution as outlined in Table 1.

Step 4: System Suitability Test (SST) - Critical Validation Step

Before reading the full curve, validate the system's photometric precision and the analyte's immediate stability.

  • Fill a quartz cuvette with the 20.0 µg/mL standard (Std 3).

  • Measure the absorbance at 290 nm five consecutive times, removing and replacing the cuvette between reads.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the five readings must be 2.0%. If the RSD exceeds this limit, investigate cuvette positioning, lamp energy, or potential analyte precipitation.

Step 5: Sample Measurement
  • Blank the spectrophotometer using the stabilizing matrix (diluent) in both the reference and sample beams.

  • Measure the absorbance of Standards 1 through 6 at 290 nm.

  • Measure the absorbance of the unknown Levomefolate sodium samples.

  • Construct a calibration curve by plotting Absorbance vs. Concentration (µg/mL) and determine the linear regression equation ( y=mx+c ).

Data Presentation & Method Validation

The following tables summarize the expected quantitative parameters when executing this protocol under optimal conditions.

Table 1: Calibration Standard Preparation & Expected Absorbance

Standard LevelStock Volume (mL)Final Volume (mL)Final Concentration (µg/mL)Expected Absorbance (AU)
Blank0.010.00.00.000
Std 10.510.05.0~0.155
Std 21.010.010.0~0.310
Std 32.010.020.0~0.620
Std 43.010.030.0~0.930
Std 54.010.040.0~1.240
Std 65.010.050.0~1.550
Theoretical values based on the molar extinction coefficient; actual values may vary slightly based on instrument optics.

Table 2: Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Observed Result
Linearity Range R2≥0.999 5.0 – 50.0 µg/mL ( R2=0.9998 )
Precision (Repeatability) %RSD 2.0% (n=6)0.85%
Limit of Detection (LOD) Signal-to-Noise 30.4 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise 101.2 µg/mL
Solution Stability Recovery 98.0% - 102.0%> 99.2% (at 4°C for 8 hrs in amber glass)

Sources

Method

Application Note: Advanced Formulation Techniques for Levomefolate Sodium (5-MTHF) Nanoparticles

Target Audience: Formulation Scientists, Drug Delivery Researchers, and Process Engineers Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Background Levomefolate sodium (L-5-methylte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Drug Delivery Researchers, and Process Engineers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Background

Levomefolate sodium (L-5-methyltetrahydrofolate, or 5-MTHF) is the biologically active, primary circulating form of vitamin B9. Unlike synthetic folic acid, 5-MTHF does not require enzymatic conversion by dihydrofolate reductase (DHFR), thereby avoiding the accumulation of unmetabolized folic acid (UMFA) in plasma.

Despite its pharmacokinetic superiority, the formulation of 5-MTHF is notoriously difficult. The pteridine ring of 5-MTHF is highly susceptible to oxidative degradation, photodecomposition, and thermal instability[1]. Furthermore, because levomefolate sodium is highly water-soluble and anionic, traditional oil-in-water (O/W) nanoemulsions fail to achieve meaningful encapsulation.

To overcome these barriers, nanoparticle (NP) encapsulation is employed to shield the active pharmaceutical ingredient (API) from environmental stressors while enabling targeted cellular uptake. This guide details two field-proven formulation architectures: Polymeric (PLGA) Double Emulsion and Protein-Based (Sodium Caseinate) Self-Assembly .

Comparative Formulation Strategies

Selecting the correct nanocarrier depends on the desired release profile, scalability, and downstream application (e.g., oral solid dosage vs. parenteral delivery).

Table 1: Quantitative and Qualitative Comparison of 5-MTHF Nanoparticle Platforms

Formulation PlatformEncapsulation MechanismTypical Size (nm)Encapsulation Efficiency (EE%)Primary Stabilization MechanismBest Suited For
PLGA Nanoparticles W1/O/W2 Double Emulsion150 – 250 nm45% – 65%Physical barrier against O₂; steric hindrance via PVA[2]Sustained release, parenteral or oral delivery
Sodium Caseinate (NaCas) Spontaneous Self-Assembly165 – 175 nm>80% (Binding)Hydrogen bonding & hydrophobic interactions[3]Liquid dietary supplements, solvent-free processing
Lipid Micro/Nanocapsules Spray Drying / Hydration500 – 1000 nm>89%Co-encapsulation with sodium ascorbate[4]Baked goods, fortified powders

Protocol A: PLGA Nanoparticles via W1/O/W2 Double Emulsion

Causality & Rationale: Because 5-MTHF is highly water-soluble, a standard single emulsion (O/W) would cause the drug to rapidly partition into the continuous aqueous phase, resulting in near-zero encapsulation. A Water-in-Oil-in-Water (W1/O/W2) double emulsion traps the aqueous API inside an organic polymer shell before dispersing it into a secondary aqueous phase. During the intense cavitation of probe sonication, free radicals are generated which rapidly oxidize 5-MTHF; therefore, sodium ascorbate is mandated in the W1 phase as a sacrificial antioxidant[1]. Polyvinyl alcohol (PVA) is used in the W2 phase to stabilize the suspension via steric hindrance[2].

Step-by-Step Methodology
  • Internal Aqueous Phase (W1) Preparation:

    • Dissolve 10 mg of Levomefolate Sodium and 5 mg of Sodium Ascorbate in 1 mL of deoxygenated, ultra-pure Milli-Q water.

    • Critical Step: Purge the water with nitrogen gas for 15 minutes prior to dissolution to displace dissolved oxygen.

  • Organic Phase (O) Preparation:

    • Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio, MW 30,000-60,000) in 4 mL of Dichloromethane (DCM).

  • Primary Emulsion (W1/O):

    • Add the W1 phase dropwise into the O phase while submerged in an ice bath.

    • Emulsify using a probe sonicator at 40W for 60 seconds (10s on / 5s off pulse to prevent thermal degradation).

  • Secondary Aqueous Phase (W2):

    • Prepare 20 mL of a 1% (w/v) PVA solution in Milli-Q water. Chill to 4°C.

  • Secondary Emulsion (W1/O/W2):

    • Inject the primary W1/O emulsion dropwise into the W2 phase under continuous probe sonication (40W, 2 minutes, ice bath).

  • Solvent Evaporation & Hardening:

    • Transfer the resulting emulsion to a magnetic stirrer. Stir at 300 rpm for 4 hours at room temperature in a dark fume hood to evaporate the DCM and harden the PLGA shell.

  • Purification & Lyophilization:

    • Centrifuge the suspension at 20,000 × g for 30 minutes at 4°C.

    • Discard the supernatant (retain a sample for EE% calculation). Wash the pellet twice with deionized water.

    • Resuspend in a 5% (w/v) sucrose solution (acting as a cryoprotectant) and lyophilize for 48 hours.

W1OW2 W1 Aqueous Phase 1 (W1) 5-MTHF + Ascorbate Primary Primary Emulsion (W1/O) W1->Primary Probe Sonication (Ice Bath) O Organic Phase (O) PLGA in DCM O->Primary Secondary Secondary Emulsion (W1/O/W2) Primary->Secondary Probe Sonication (Ice Bath) W2 Aqueous Phase 2 (W2) 1% PVA Solution W2->Secondary Evap Solvent Evaporation & Hardening Secondary->Evap Magnetic Stirring (4 hrs, Dark) Purify Centrifugation & Lyophilization Evap->Purify

Caption: Workflow of W1/O/W2 double emulsion solvent evaporation for 5-MTHF PLGA nanoparticles.

Validation Checkpoint: Following lyophilization, resuspend a 1 mg sample in water. Dynamic Light Scattering (DLS) should yield a Z-average diameter of 150–250 nm with a Polydispersity Index (PDI) < 0.2. A negative zeta potential (approx. -3 to -10 mV) is expected due to the neutral PVA coating masking the PLGA carboxyl groups[2].

Protocol B: Sodium Caseinate-5-MTHF Self-Assembled Nanocomplexes

Causality & Rationale: For applications requiring solvent-free, food-grade processing, Sodium Caseinate (NaCas) is an optimal carrier. NaCas molecules self-assemble into micelle-like aggregates in aqueous solutions. 5-MTHF binds to these NaCas micelles primarily through hydrogen bonding, which tightly sequesters the folate molecule and dramatically slows its degradation under both light and dark conditions[3]. This method avoids high-shear forces and organic solvents entirely.

Step-by-Step Methodology
  • Protein Hydration:

    • Dissolve NaCas powder in a 10 mM phosphate buffer (pH 7.4) to achieve a concentration of 2 mg/mL (approx. 80 µM).

    • Stir magnetically at 4°C overnight to ensure complete hydration and uncoiling of the protein chains.

  • API Solution Preparation:

    • Under amber lighting, dissolve Levomefolate Sodium in the same 10 mM phosphate buffer to a concentration of 1 mg/mL.

  • Spontaneous Complexation:

    • Add the 5-MTHF solution dropwise to the fully hydrated NaCas solution under continuous magnetic stirring (500 rpm) at room temperature.

    • Target a final molar ratio of 1:1 or 1:2 (5-MTHF : NaCas) to ensure complete binding site saturation without precipitating the protein[3].

  • Equilibration:

    • Cover the reaction vessel with aluminum foil and allow the mixture to stir for 2 hours. This equilibration period is strictly required for the non-covalent hydrogen bonds to stabilize the nanocomplexes.

  • Filtration:

    • Pass the resulting dispersion through a 0.45 µm Polyethersulfone (PES) syringe filter to remove any un-complexed, aggregated protein.

Caseinate NaCas Sodium Caseinate (NaCas) Micellar Aggregates Complex NaCas-5-MTHF Nanocomplex (~170 nm) NaCas->Complex Hydrogen Bonding & Hydrophobic Interactions Folate Levomefolate Sodium (5-MTHF) Folate->Complex Protection Enhanced Stability: Shielded from UV & O2 Complex->Protection

Caption: Self-assembly mechanism of Sodium Caseinate and 5-MTHF into protective nanocomplexes.

Validation Checkpoint: DLS analysis of the filtered complex should show a minor size increase from the bare NaCas micelle (~168 nm) to the complexed state (~174 nm), confirming surface binding/intercalation without inducing bulk aggregation[3].

Analytical Workflows & System Validation

To ensure the integrity of the levomefolate sodium formulation, the system must be analytically validated. 5-MTHF is quantified indirectly via the supernatant (unencapsulated API) to determine Encapsulation Efficiency (EE%).

Table 2: Analytical Parameters for 5-MTHF Nanoparticle Validation

Analytical TechniqueParameterSpecification / ConditionPurpose
HPLC (UV-Vis) Mobile PhaseMethanol / 0.1% Phosphoric acid (20/80 v/v)[3]Quantify free 5-MTHF to calculate EE%
HPLC (UV-Vis) Flow Rate & Detection1.0 mL/min; Isocratic; UV at 280 nmEnsure baseline resolution of 5-MTHF
DLS Scattering Angle173° Backscatter (e.g., Zetasizer Nano)Determine hydrodynamic diameter (Z-avg)
Electrophoretic Light Scattering Zeta PotentialMeasured in 10 mM NaCl or Phosphate BufferPredict colloidal stability and aggregation risk

Encapsulation Efficiency Equation: EE% =[(Total 5-MTHF Added - Free 5-MTHF in Supernatant) / Total 5-MTHF Added] × 100

References

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. ResearchGate.1

  • Non-Covalent Interaction of Folic Acid and 5-Methyltetrahydrofolate with Caseinates Improves the Folates Stability Studied by Multi-Spectroscopic Analysis and Molecular Docking. MDPI.3

  • A Versatile Brij-Linker for One-Step Preparation of Targeted Nanoparticles. PMC.2

  • Microencapsulation of L-5-Methyltetrahydrofolic Acid with Ascorbate Improves Stability in Baked Bread Products. ACS Publications.4

Sources

Application

Application Note: Advanced Extraction and Quantitation of Levomefolate Sodium from Biological Matrices

Introduction & Analytical Challenges Levomefolate sodium (L-5-methyltetrahydrofolate, 5-MTHF) is the predominant biologically active circulating form of folate, accounting for >90% of folate monoglutamates in human plasm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Levomefolate sodium (L-5-methyltetrahydrofolate, 5-MTHF) is the predominant biologically active circulating form of folate, accounting for >90% of folate monoglutamates in human plasma 1. Accurately quantifying 5-MTHF in matrices like plasma and whole blood is critical for pharmacokinetic studies and diagnosing folate deficiency 2. However, extraction is notoriously difficult due to three mechanistic challenges:

  • Oxidative Instability : 5-MTHF rapidly oxidizes upon exposure to light, air, and room temperature, converting into products like 4-α-hydroxy-5-methyltetrahydrofolate (hmTHF) or MeFox 3.

  • Intracellular Trapping : In whole blood, the vast majority of folate is sequestered inside erythrocytes (RBCs) 4.

  • Polyglutamation : Erythrocyte 5-MTHF exists primarily as polyglutamates, which must be enzymatically or chemically hydrolyzed to monoglutamates prior to LC-MS/MS analysis 5.

Mechanistic Workflow & Causality

To overcome these barriers, the extraction protocol diverges based on the matrix. Plasma requires immediate antioxidant stabilization followed by protein precipitation (PPT) or solid-phase extraction (SPE) 2. Whole blood requires a freeze-thaw cycle to lyse RBCs, releasing endogenous polyglutamate hydrolase (conjugase), followed by a 37°C incubation to deconjugate the polyglutamates into measurable monoglutamates [[5]]().

G Sample Biological Sample Collection Split Sample->Split Plasma Plasma Matrix Split->Plasma Blood Whole Blood Matrix Split->Blood AntiOx1 Add Antioxidants (Ascorbic Acid / 2-ME) + Internal Standard Plasma->AntiOx1 Lysis Erythrocyte Lysis (Freeze-Thaw Cycle) Blood->Lysis PPT Protein Precipitation (Acetonitrile / Centrifugation) AntiOx1->PPT Deconjugate Polyglutamate Deconjugation (Ascorbic Acid, 37°C, 60 min) Lysis->Deconjugate Deconjugate->AntiOx1 SPE Solid-Phase Extraction (SPE) (C18 / Phenyl Sorbent) PPT->SPE LCMS Isotope-Dilution LC-MS/MS (MRM Mode) SPE->LCMS

Workflow for 5-MTHF extraction from plasma and whole blood matrices prior to LC-MS/MS.

Critical Reagents & Antioxidant Protection

  • Antioxidant Buffer : 1% (w/v) ascorbic acid or a combination of 2-mercaptoethanol (10 mg/mL) and 0.025% ammonium hydroxide 6. Causality: Ascorbic acid acts as a sacrificial reducing agent, preventing the conversion of 5-MTHF to its oxidation product, MeFox 6.

  • Internal Standard (IS) : Stable isotope-labeled [13C5]-5-MTHF or[13C, 2H]-analogs. Causality: Corrects for matrix effects (ion suppression/enhancement) and extraction losses during SPE, enabling absolute quantitation via Isotope-Dilution LC-MS/MS [[1]]().

  • SPE Sorbent : 96-well plates with Phenyl or C18 sorbents (50 mg) [[6]](). Causality: Phenyl sorbents offer superior retention of planar aromatic folate structures via π-π interactions compared to standard alkyl chains.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Plasma Extraction (SPE-based)

Target: Free and protein-bound 5-MTHF monoglutamates.

  • Sample Thawing : Thaw plasma samples in the dark on ice to minimize photodegradation.

  • Stabilization : Aliquot 150 µL of plasma into a 96-well plate. Immediately add 180 µL of protective antioxidant buffer (1% w/v ascorbic acid containing 10 mg/mL 2-mercaptoethanol) 7.

  • Spiking : Add 50 µL of the internal standard solution (e.g., 100 ng/mL [13C5]-5-MTHF) and vortex for 30 seconds 7.

  • Protein Precipitation (PPT) : Add 300 µL of cold acetonitrile. Centrifuge at 4,000 × g for 10 minutes at 4°C to pellet precipitated proteins 2.

  • Solid-Phase Extraction (SPE) :

    • Condition: 1 mL methanol, followed by 1 mL water.

    • Load: Transfer the supernatant from step 4 to the conditioned Phenyl SPE plate [[6]]().

    • Wash: 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: 500 µL of 100% methanol containing 0.1% formic acid.

  • Evaporation & Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of mobile phase (e.g., 10 mmol/L ammonium acetate pH 8.0 / acetonitrile) 8.

Protocol B: Whole Blood Extraction (Deconjugation + SPE)

Target: Total erythrocyte 5-MTHF (requires conversion of polyglutamates to monoglutamates).

  • Lysis : Subject 100 µL of whole blood to three rapid freeze-thaw cycles (-80°C to room temperature). Causality: Mechanically ruptures the erythrocyte membrane, releasing trapped folates and endogenous conjugase enzymes 5.

  • Deconjugation Incubation : Add 300 µL of 57 mmol/L ascorbic acid solution to the lysate. Incubate in the dark at 37°C for 60 minutes 5. Causality: The endogenous polyglutamate hydrolase requires optimal temperature and a reducing environment to efficiently cleave the polyglutamate tail, yielding 5-MTHF monoglutamate.

  • Hydrolysis Arrest & Stabilization : Dilute the mixture with 600 µL of buffer (0.2 mol/L potassium phosphate dibasic, 30 mmol/L 2-mercaptoethanol, pH 8.5) to stop the enzymatic reaction and stabilize the analyte 5.

  • Extraction : Proceed with Protein Precipitation and SPE as described in Protocol A (Steps 4-6) 7.

(Note on Alternative Hydrolysis): Acid hydrolysis using 12.1 N HCl or 8 M methanesulfonic acid (MSA) for 4 hours can also yield quantitative recoveries (~103%) of 5-MTHF, but enzymatic deconjugation is often preferred to preserve minor folate vitamers 4.

Quantitative Data & Method Validation

To ensure trustworthiness, the protocols must meet rigorous validation criteria. The table below summarizes benchmark performance metrics for 5-MTHF extraction coupled with Isotope-Dilution LC-MS/MS, synthesized from authoritative literature.

MatrixExtraction MethodLOD (nmol/L)LOQ (nmol/L)Recovery (%)Linearity Range
Plasma Acetonitrile PPT + Filtration0.160.40>97.0%0.5 – 100 nmol/L
Plasma Solid-Phase Affinity (SPAE)0.080.8798.0 ± 1.6%0.1 – 54 nmol/L
Plasma Ultrafiltration + SPE0.071.0092.5 – 98.2%1.0 – 100 nmol/L
Whole Blood Freeze-Thaw + Ascorbic Acid0.401.0993.0 – 99.0%1.09 – 108.7 nmol/L
Whole Blood Acid Hydrolysis (12.1 N HCl)22.656.6~103.0%50 – 2000 nmol/L

*Values for acid hydrolysis represent total RBC folate rather than isolated 5-MTHF.

References[4] Quantitation of Total Folate in Whole Blood Using LC-MS/MS. ACS Publications. URL[1] Liquid chromatographic determination of 5-methyltetrahydrofolate in whole blood. ResearchGate. URL[5] Diverse associations observed between pregnancy complications and RBC or plasma folates determined by an in-house developed LC-MS/MS method. Taylor & Francis. URL[2] Affinity extraction combined with stable isotope dilution LC/MS for the determination of 5-methyltetrahydrofolate in human plasma. PubMed. URL[6] Simultaneous determination of leucovorin and 5-methyl-tetrahydrofolate diastereoisomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry coupled with ultrafiltration centrifugation-based pretreatment. SciProfiles. URL[7] Determination of Folates in Human Plasma Using Hydrophilic Interaction Chromatography−Tandem Mass Spectrometry. ACS Publications. URL[8] Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. bevital. URL[3] Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in Human plasma by HPLC-MS/MS and its application to a pharmacokinetic study. ResearchGate. URL

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Levomefolate Sodium (5-MTHF) in Human Plasma

Overview & Clinical Significance Levomefolate sodium, or 6S-5-methyltetrahydrofolate (5-MTHF), is the primary biologically active form of folate in human circulation, accounting for 80–90% of total plasma folate[1]. Unli...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Clinical Significance

Levomefolate sodium, or 6S-5-methyltetrahydrofolate (5-MTHF), is the primary biologically active form of folate in human circulation, accounting for 80–90% of total plasma folate[1]. Unlike synthetic folic acid, 5-MTHF does not require enzymatic conversion by dihydrofolate reductase (DHFR) or methylenetetrahydrofolate reductase (MTHFR), making it a critical biomarker for evaluating folate status, especially in patients with MTHFR C677T polymorphisms[2].

Accurate quantification of 5-MTHF in plasma is essential for pharmacokinetic studies, nutritional biomonitoring, and psychiatric research (e.g., schizophrenia and depression)[2]. However, 5-MTHF is notoriously unstable, undergoing rapid oxidative and photolytic degradation. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these pre-analytical vulnerabilities while delivering high-throughput sensitivity.

Mechanistic Insights: The "Why" Behind the Protocol

As a self-validating analytical system, every step in this protocol is engineered to mitigate specific chemical liabilities of the 5-MTHF molecule:

  • Oxidative Vulnerability (The Antioxidant Shield): The reduced pteridine ring of 5-MTHF is highly susceptible to oxidative cleavage at the C9-N10 bond. To prevent this, Ascorbic Acid (Vitamin C) and/or Dithiothreitol (DTT) must be integrated into the extraction solvents[3],[4]. Ascorbic acid acts as a sacrificial electron donor, maintaining the reduced state of the folate molecule during protein precipitation and electrospray ionization (ESI).

  • Photodegradation (The Dim Light Mandate): Exposure to UV and visible light accelerates the breakdown of 5-MTHF into biologically inactive pterins. All sample handling must strictly occur under amber lighting or in low-light conditions[5].

  • Matrix Effects (The Isotopic Anchor): Human plasma is rich in phospholipids that cause severe ion suppression in the ESI source. By utilizing 13 C 5​ -5-MTHF as a Stable Isotope-Labeled Internal Standard (SIL-IS), the assay perfectly corrects for extraction losses and matrix-induced ionization variability, ensuring absolute quantitative trustworthiness[2],[6].

Pathway Diet Dietary Folate THF Tetrahydrofolate (THF) Diet->THF DHFR MTHF510 5,10-Methylene-THF THF->MTHF510 SHMT MTHF5 Levomefolate (5-MTHF) Target Analyte MTHF510->MTHF5 MTHFR Enzyme (Rate-Limiting) Met Methionine MTHF5->Met Methionine Synthase Hcy Homocysteine MTHF5->Hcy Donates Methyl Group Hcy->Met Remethylation

Folate cycle highlighting 5-MTHF generation and its critical role in homocysteine remethylation.

Materials and Reagents

  • Target Analyte: Levomefolate Sodium (6S-5-MTHF) analytical standard.

  • Internal Standard (IS): 13 C 5​ -5-MTHF (1.0 mg/mL stock).

  • Antioxidant Buffer: 1% (w/v) Ascorbic acid in LC-MS grade water (Prepare fresh daily)[2].

  • Extraction Solvent: Acetonitrile:Methanol (75:25, v/v) containing 1 g/L ascorbic acid and 0.2% formic acid[2].

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Protein Precipitation)

Note: Perform all steps on ice and under dim/amber light to prevent degradation.

  • Thawing: Thaw human plasma samples (collected in K2-EDTA tubes) on ice[7].

  • Aliquoting: Transfer 200 µL of plasma into a 1.5 mL amber Eppendorf tube.

  • IS Addition: Add 10 µL of the working IS solution ( 13 C 5​ -5-MTHF, 2 µM diluted in 1% ascorbic acid) to the plasma. Vortex briefly[2].

  • Protein Precipitation (PPT): Add 600 µL of the cold Extraction Solvent (ACN:MeOH 75:25 with 1 g/L ascorbic acid) to the sample. The high organic ratio forces the rapid denaturation of folate-binding proteins, releasing bound 5-MTHF into the supernatant.

  • Mixing & Centrifugation: Vortex vigorously for 3 minutes to ensure complete precipitation. Centrifuge at 12,000 × g for 10 minutes at 4 °C[3].

  • Filtration: Transfer 150 µL of the clear supernatant through a 0.22 µm PVDF syringe filter into an amber autosampler vial containing a glass insert.

  • Storage: Keep vials at 4 °C in the autosampler; inject within 12 hours to guarantee stability[4].

Workflow A 1. Plasma Thawing (On ice, dim light) B 2. Antioxidant & IS Addition (1% Ascorbic Acid + 13C5-5-MTHF) A->B C 3. Protein Precipitation (ACN:MeOH 75:25) B->C D 4. Cold Centrifugation (12,000 x g, 10 min, 4°C) C->D E 5. Supernatant Filtration (0.22 µm PVDF into amber vials) D->E F 6. LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Step-by-step sample preparation workflow for 5-MTHF LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) or equivalent Amide column for HILIC separation[2],[8].

  • Column Temperature: 40 °C.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 95% B (Elution of 5-MTHF)

    • 4.0 - 5.0 min: 95% B (Column Wash)

    • 5.0 - 7.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

Analysis is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in Positive Ion Mode . The glutamic acid moiety of 5-MTHF readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 460.2.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
5-MTHF 460.2313.12250Quantifier (Cleavage of glutamate)
5-MTHF 460.2194.13550Qualifier (Pteridine ring fragment)
13 C 5​ -5-MTHF (IS) 465.2313.12250Internal Standard Quantifier

Mechanistic Note on Fragmentation: The primary transition (460.2 → 313.1) represents the cleavage of the p-aminobenzoylglutamate tail, leaving the core pteridine structure. This transition provides the highest signal-to-noise ratio for accurate quantitation.

Data Analysis & Method Validation

To ensure clinical and scientific trustworthiness, the methodology must be validated according to FDA/EMA bioanalytical guidelines. The use of ascorbic acid stabilization ensures that recovery rates remain high and degradation is minimized.

Table 2: Representative Method Validation Parameters

ParameterPerformance MetricMethodological Justification
Linear Range 2.5 nM to 100 nMCovers both deficient and supplemented physiological plasma states[2],[8].
LOD / LLOQ ~0.72 nM / ~4.0 nMAchieved via selective MRM and suppression of baseline noise using SPE/PPT[2],[8].
Extraction Recovery 81.7% – 87.9%High recovery enabled by the ACN:MeOH precipitation buffer[2].
Matrix Effect 85.6% – 91.4%Minimal ion suppression; perfectly corrected by the 13 C 5​ internal standard[3].
Autosampler Stability Stable for 12h at 4 °CValidates the necessity of the 1% ascorbic acid antioxidant shield[4].

References

  • Developing a Sensitive Platform to Measure 5-Methyltetrahydrofolate in Subjects with MTHFR and PON1 Gene Polymorphisms.National Institutes of Health (PMC).
  • A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product.CDC Stacks.
  • Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison.MDPI.
  • HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements.Oxford Academic.
  • Determination of 5-Methyltetrahydrofolate (13C-Labeled and Unlabeled) in Human Plasma and Urine by Combined Liquid Chromatography Mass Spectrometry.ResearchGate.
  • Plasma and Red Cell Reference Intervals of 5-Methyltetrahydrofolate of Healthy Adults.National Institutes of Health (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of levomefolate sodium in solution

Welcome to the Technical Support Center for Folate Chemistry . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of levomefolate sodium (5-methyltetrahydrofolate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Folate Chemistry . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of levomefolate sodium (5-methyltetrahydrofolate, or 5-MTHF) in aqueous environments.

Unlike synthetic folic acid, which is highly stable, the biologically active 5-MTHF is notoriously susceptible to rapid oxidative degradation[1]. This guide is designed to move beyond basic handling instructions by explaining the causality behind 5-MTHF instability and providing self-validating, field-proven methodologies to ensure the integrity of your experimental data.

Part 1: The Causality of 5-MTHF Degradation

To prevent degradation, we must first understand the molecular vulnerability of levomefolate sodium. The instability stems from its electron-rich tetrahydropteridine ring. In the presence of dissolved oxygen, this ring undergoes rapid auto-oxidation. This process is further accelerated by thermal stress and actinic (light) exposure, which provides the activation energy for photo-oxidation, yielding inactive degradation products such as 5-methyldihydrofolate (5-MDHF)[2].

G A Levomefolate Sodium (5-MTHF) Degradation Oxidative Cleavage (Pteridine Ring) A->Degradation O2 Dissolved Oxygen (Primary Driver) O2->Degradation Light UV/Vis Light (Photodegradation) Light->Degradation Heat Thermal Stress (>65°C) Heat->Degradation Products Inactive Degradants (e.g., 5-MDHF, FPT) Degradation->Products Intervention1 N2 Sparging Intervention1->O2 Intervention2 Antioxidants (Ascorbate, Naringenin) Intervention2->Degradation Intervention3 Actinic Shielding Intervention3->Light

Mechanisms of 5-MTHF oxidative degradation and targeted stabilization interventions.

Part 2: Troubleshooting Guide & FAQs

Q: My levomefolate sodium solution turns yellow or brown over time. What is happening chemically, and how do I prevent it? A: Discoloration is the macroscopic symptom of oxidative cleavage of the tetrahydropteridine ring. 5-MTHF is exquisitely sensitive to dissolved oxygen. In an anaerobic condition, 5-MTHF is almost entirely stable, but in aerated water, it rapidly oxidizes[3]. To prevent this, you must actively displace dissolved oxygen by sparging your aqueous buffers with an inert gas (N₂ or Argon) for at least 15 minutes prior to introducing the levomefolate sodium.

Q: We are observing a massive loss of active compound during the thermal sterilization of our liquid formulations. Can levomefolate withstand autoclaving? A: Absolutely not. Kinetic studies demonstrate that significant thermal degradation of 5-MTHF begins at approximately 65°C[4]. When subjected to 85°C in aerated aqueous solutions, compound retention plummets to ~17% within just 15 minutes[3]. Instead of heat sterilization, you must utilize sterile filtration (0.22 µm PES or PVDF membranes) under strict anaerobic and subdued-light conditions.

Q: Which antioxidant should I use? Ascorbic acid interferes with our downstream LC-MS/MS assays. A: The choice of antioxidant is highly dependent on your downstream application:

  • For dissolution testing and general buffers: L-ascorbic acid (0.03% w/v) remains the industry standard[5].

  • For LC-MS/MS and analytical autosampler queuing: Naringenin has emerged as a highly effective, non-interfering stabilizer. It can maintain 5-MTHF integrity for 24 hours at room temperature and up to 30 days at -20°C[6].

  • For long-term stock storage: Dissolving 5-MTHF in a buffer containing 0.4% (v/v) β-mercaptoethanol stabilizes the compound for at least 12 weeks at -80°C[4].

Part 3: Quantitative Stability Data

To guide your experimental design, review the following empirical data summarizing how environmental factors and antioxidants impact 5-MTHF retention.

Table 1: Impact of Environmental Factors on Aqueous 5-MTHF Stability

Environmental ConditionAtmospheric TreatmentRetention RateReference
85°C for 15 min (Dark)Normal Air~17.3%[3]
85°C for 15 min (Dark)N₂ Sparging~72.9%[3]
85°C for 15 min (Light)N₂ Sparging~58.5%[3]

Table 2: Comparative Antioxidant Efficacy for 5-MTHF Stabilization

Antioxidant AgentOptimal ConcentrationPrimary Use CaseValidated Stability DurationReference
L-Ascorbic Acid0.03% (w/v)Dissolution media / Pharma formulationsStandard protection during assays[5]
NaringeninAssay-dependentLC-MS/MS autosampler queuing24h at 25°C; 30 days at -20°C[6]
β-mercaptoethanol0.4% (v/v)Cryogenic stock solution storage12 weeks at -80°C[4]

Part 4: Self-Validating Experimental Protocols

The following protocol outlines the preparation of a highly stable 1 mg/mL levomefolate sodium stock solution. This protocol relies on a multi-layered defense mechanism: pH optimization (alkaline conditions reduce oxidation potential), dissolved oxygen elimination, and chemical quenching.

Workflow S1 1. Buffer Prep (Borate pH 9.2) S2 2. Deoxygenation (N2 Sparging 20m) S1->S2 S3 3. Antioxidant (0.4% β-ME) S2->S3 S4 4. 5-MTHF Dissolution (Subdued Light) S3->S4 S5 5. Sterile Filtration (0.22 µm PES) S4->S5 S6 6. Aliquot & Storage (-80°C, Amber Vials) S5->S6

Self-validating workflow for the preparation of oxidation-resistant 5-MTHF solutions.

Protocol: Preparation of Oxidation-Resistant Levomefolate Sodium Stock (1 mg/mL)

Step 1: Buffer Preparation Prepare a 0.05 M sodium borate solution. Adjust the pH to 9.2. Causality: 5-MTHF exhibits significantly enhanced stability in slightly alkaline environments compared to acidic ones[4].

Step 2: Deoxygenation Sparge the buffer with high-purity Nitrogen (N₂) gas for a minimum of 20 minutes. Causality: Physically displacing dissolved oxygen removes the primary driver of auto-oxidation.

Step 3: Antioxidant Addition Add β-mercaptoethanol to the deoxygenated buffer to achieve a final concentration of 0.4% (v/v)[4].

Step 4: Actinic Shielding & Dissolution Switch laboratory lighting to subdued conditions or utilize amber glassware. Weigh the levomefolate sodium powder and dissolve it in the prepared buffer to achieve a 1 mg/mL concentration. Gently vortex or swirl to mix; do not sonicate or shake vigorously, as this reintroduces oxygen. Causality: 5-MTHF undergoes rapid photodegradation under standard UV/Vis laboratory lighting, shifting its absorption peaks and forming 5-MDHF[2].

Step 5: Sterile Filtration Filter the solution through a 0.22 µm PES syringe filter.

Step 6: Aliquoting and Storage Flush the headspace of amber cryovials with N₂ gas. Aliquot the filtered solution into the vials, seal tightly, and immediately transfer to a -80°C freezer.

Step 7: System Self-Validation Check To ensure your specific laboratory setup successfully executed the protocol, analyze a 10 µL aliquot via HPLC-UV (detecting at 290 nm) immediately after preparation (T=0) and compare it to an aliquot left at room temperature in the dark for 24 hours (T=24). Validation Criteria: The peak area variation between T=0 and T=24 must be <2%. If degradation exceeds 2%, your N₂ sparging was insufficient, or your antioxidant has expired.

References

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC. nih.gov.[Link]

  • Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment 65th JECFA. fao.org.[Link]

  • Pressure and Temperature Stability of 5-Methyltetrahydrofolic Acid: A Kinetic Study. acs.org.[Link]

  • Naringenin as a Novel Stabilizer for Improving the Stability of 5-Methyltetrahydrofolate | ACS Food Science & Technology - ACS Publications. acs.org.[Link]

  • Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects - OUS research. ous-research.no. [Link]

Sources

Optimization

Levomefolate Sodium Formulation &amp; Solubility Support Center

Welcome to the Technical Support Center for Levomefolate Sodium (L-5-MTHF-Na) Formulation. Levomefolate sodium is the biologically active, stable salt of 5-methyltetrahydrofolate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Levomefolate Sodium (L-5-MTHF-Na) Formulation. Levomefolate sodium is the biologically active, stable salt of 5-methyltetrahydrofolate. While it is highly valued in drug development for bypassing the enzymatic conversion required by synthetic folic acid, its physicochemical properties present significant challenges in non-aqueous environments. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and verified formulation techniques to optimize its solubility in organic solvents.

Part 1: Troubleshooting & FAQs

Q1: Why does levomefolate sodium exhibit such poor solubility in standard organic solvents like ethanol or acetonitrile? A1: The poor organic solubility of levomefolate sodium is driven by its high crystal lattice energy and ionic nature. As a salt, it requires a solvent with a high dielectric constant to overcome the ionic bonds between the folate anion and the sodium/calcium cation. Standard organic solvents lack the necessary solvation energy and hydrogen-bond accepting capacity to disrupt the stable pteridine ring stacking and intermolecular hydrogen bonding within the crystal lattice. Consequently, it is very slightly soluble or entirely insoluble in most standard organic solvents[1].

Q2: I am formulating lipid nanoparticles (LNPs) and my levomefolate sodium crashes out during microfluidic mixing. How do I prevent this? A2: This is a classic case of anti-solvent precipitation. When the aqueous stream containing the highly polar levomefolate meets the organic (ethanol) stream containing your lipids, the dielectric constant of the mixture drops precipitously, forcing the drug out of solution. Causality & Solution: To prevent this, you must lower the thermodynamic barrier to solvation. You can achieve this by utilizing an inclusion complex with hydroxypropyl-beta-cyclodextrin (HP-β-CD). Cyclodextrins shield the hydrophobic/polar mismatches, and studies have shown that HP-β-CD inclusion complexes can increase the apparent permeability and solubility of folate derivatives by 20-30 fold[2].

Q3: What is the absolute best primary organic solvent to create a highly concentrated stock solution (>10 mg/mL)? A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. Folic acid derivatives can achieve solubilities of approximately 20 mg/mL in DMSO[3]. DMSO is a highly polar aprotic solvent; its strong dipole moment effectively disrupts the hydrogen bonding network of the folate molecule without requiring proton exchange. Critical Warning: You must use strictly anhydrous DMSO. Levomefolate sodium is hygroscopic; any absorbed moisture in the DMSO will drastically reduce the solubility limit and lead to micro-precipitation[4].

Part 2: Quantitative Data Summaries

To assist in solvent selection, the following table summarizes the expected solubility profiles of levomefolate and related folate derivatives across various solvent systems based on chemical assessments and formulation data[1][3][5].

Solvent SystemDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Water (pH 7.0) 80.1~10.7 mg/mLHigh polarity supports ionic dissociation, but limited by lattice energy[1].
Anhydrous DMSO 46.7~20.0 mg/mLStrong aprotic dipole disrupts pteridine ring hydrogen bonding[3].
Dimethylformamide (DMF) 36.7~10.0 mg/mLModerate aprotic disruption, slightly weaker than DMSO[3].
Ethanol / Methanol 24.5 / 32.7< 0.1 mg/mLProtic nature and lower dielectric constant fail to overcome ionic bonds.
DMSO:PBS (1:1) Mixed~0.5 mg/mLRapid drop in solubility upon aqueous dilution; requires slow titration[3].
DMSO/PEG300/Tween 80 Mixed2.0 - 5.0 mg/mLSurfactant and polymer co-solvents stabilize the transition state[5].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of High-Concentration Co-Solvent Stock (In Vivo Formulation)

Objective: Achieve a stable, clear solution of levomefolate sodium using a DMSO/PEG300/Tween 80 co-solvent system for downstream organic or mixed-phase assays[5].

Step 1: Anhydrous Preparation Action: Weigh the required levomefolate sodium powder in a low-humidity environment (e.g., a nitrogen-purged glovebox). Causality: Moisture uptake alters the crystalline hydrate state, unpredictably lowering organic solubility[4].

Step 2: Primary Solvation Action: Add 10% (v/v of final volume) anhydrous DMSO to the powder. Action: Place the vial in an ultrasonic bath at 30°C for 15–30 minutes until visually clear. Causality: Ultrasonication provides the kinetic energy required to break the high crystal lattice energy, while the aprotic DMSO stabilizes the free molecules[4].

Step 3: Co-Solvent Stabilization Action: Sequentially add 40% (v/v) PEG300, followed by 5% (v/v) Tween 80. Vortex vigorously for 2 minutes after each addition. Causality: PEG300 acts as a polymeric co-solvent to bridge the dielectric gap, while Tween 80 provides steric hindrance against re-crystallization[5].

Step 4: Aqueous Titration & Self-Validation Action: Add the remaining 45% (v/v) Saline or PBS dropwise while under continuous vortexing. Validation Check (Tyndall Effect): Shine a red or green laser pointer through the vial in a dark room. If the laser beam is visible as a solid line through the liquid, micro-precipitates have formed (failed). A completely clear path indicates a successful, true solution.

Part 4: Visualizations

Workflow: Co-Solvent Formulation Process

The following diagram illustrates the logical progression and causality of the co-solvent formulation protocol.

Workflow N1 1. Weigh Levomefolate Sodium (Anhydrous Environment) N2 2. Add Primary Solvent (100% Anhydrous DMSO) N1->N2 Prevent moisture uptake N3 3. Ultrasonication (15-30 min, <30°C) N2->N3 Disrupt crystal lattice N4 4. Add Co-solvents (e.g., PEG300, Tween 80) N3->N4 Intermediate stabilization N5 5. Dropwise Addition to Aqueous Buffer (Vortexing) N4->N5 Final formulation N6 QC: Tyndall Effect Test (Check for Micro-precipitates) N5->N6 Validation

Caption: Step-by-step workflow for formulating levomefolate sodium in organic co-solvent systems.

Mechanism of Action: 5-MTHF Metabolic Pathway

Understanding the downstream biological target is crucial for drug development professionals. Levomefolate (5-MTHF) acts as a critical methyl donor in the methionine synthesis pathway.

Pathway MTHF Levomefolate Sodium (5-MTHF) Enzyme Methionine Synthase (Enzyme Complex) MTHF->Enzyme Methyl Donor B12 Vitamin B12 (Cobalamin) B12->Enzyme Essential Cofactor MET Methionine (Essential Amino Acid) Enzyme->MET Methylation THF Tetrahydrofolate (DNA Synthesis Precursor) Enzyme->THF Demethylation HCY Homocysteine (Toxic Accumulation) HCY->Enzyme Substrate

Caption: Cellular signaling and metabolic pathway of levomefolate sodium (5-MTHF).

References

  • Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • Bioavailability Enhancement Of Folic Acid By Improving Solubility Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Levomefolate Sodium HPLC Peak Tailing

Welcome to the Technical Support Center for analytical scientists and drug development professionals working with folate derivatives. Levomefolate sodium (L-5-MTHF sodium) is a highly active, complex molecule containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals working with folate derivatives. Levomefolate sodium (L-5-MTHF sodium) is a highly active, complex molecule containing multiple ionizable moieties, including a pteridine ring, a secondary amine, and glutamic acid carboxyl groups. These structural features make it highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), frequently resulting in peak tailing, reduced resolution, and integration challenges.

This guide provides a self-validating framework to systematically diagnose and resolve peak tailing issues for levomefolate sodium.

Troubleshooting Decision Workflow

Before adjusting mobile phases or replacing columns, it is critical to determine whether the tailing is caused by a physical system void or a chemical interaction. The decision tree below outlines the standard diagnostic workflow.

G Start Assess Peak Tailing (USP T > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckNeutral Does the neutral peak tail? InjectNeutral->CheckNeutral Physical Physical/System Issue CheckNeutral->Physical Yes Chemical Chemical/Silanol Issue CheckNeutral->Chemical No FixPlumbing Check dead volume, frits, & PEEK fittings Physical->FixPlumbing FixChemistry Adjust pH (≤ 2.5) or use end-capped C18 Chemical->FixChemistry

Figure 1: Diagnostic decision tree for isolating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does levomefolate sodium exhibit severe peak tailing on standard C18 columns? A: Peak tailing in HPLC primarily affects basic compounds with amine functional groups[1]. Levomefolate sodium contains basic secondary and tertiary amines that become protonated under typical acidic or neutral mobile phase conditions. Standard Type-A silica columns contain residual, unbonded silanol groups (Si-OH) that dissociate into negatively charged silanoxides (Si-O⁻). The electrostatic attraction between the positively charged amines of levomefolate and the negative silanols creates a strong secondary retention mechanism (ion-exchange), causing the analyte to "stick" and elute with a pronounced tail[2].

Q2: How do I definitively know if the tailing is a chemical interaction or a physical system issue? A: You must decouple the analyte's chemistry from the system's fluidics. Inject a purely neutral compound (e.g., toluene or uracil) under the same isocratic conditions. Neutral compounds cannot undergo acid-base interactions with silanols[2]. If the neutral peak is perfectly symmetrical (USP Tailing Factor T≈1.0 ), the issue is chemical (silanol interactions). If the neutral peak also tails, the issue is physical—likely a void at the head of the column, a partially clogged frit, or improper tubing connections (such as slipped PEEK fittings)[3].

Q3: How should I optimize the mobile phase to neutralize these secondary interactions? A: There are two primary strategies:

  • pH Suppression: Lower the mobile phase pH to ≤ 2.5 using strong buffers (e.g., phosphate or phosphoric acid)[4]. At this pH, the silanol groups on the silica surface are fully protonated (neutralized), effectively shutting down the ion-exchange mechanism[1].

  • Amine Modifiers: If working at a higher pH is required for stability, add a competing base like triethylamine (TEA) at ~20 mM to the mobile phase. TEA binds to the active silanol sites, masking them from the levomefolate molecules[1].

Quantitative Data: Impact of Mobile Phase on Tailing

The following table summarizes the causal relationship between mobile phase conditions, column chemistry, and the resulting USP Tailing Factor ( T ) for levomefolate sodium.

Column TypeMobile Phase BufferpHAdditiveUSP Tailing Factor ( T )Mechanism / Outcome
Standard C18 (Type A)10 mM Ammonium Acetate6.8None2.8 (Severe Tailing)High silanol ionization; strong secondary amine interactions.
Standard C18 (Type A)10 mM Ammonium Acetate6.820 mM TEA1.4 (Acceptable)TEA competitively masks ionized silanols.
End-capped C18 (Type B)0.01% Phosphoric Acid2.5None1.1 (Excellent)Silanols are protonated (neutral); highly pure silica reduces metal chelating[5].
Polar-Embedded C1810 mM Phosphate7.0None1.2 (Good)Embedded polar groups shield residual silanols from the analyte.

Experimental Protocol: System Diagnostic and Method Optimization

This self-validating protocol is designed to systematically eliminate peak tailing for levomefolate sodium by isolating physical and chemical variables.

Phase 1: Physical System Validation (The Neutral Marker Test)
  • Preparation: Prepare a 10 µg/mL solution of Toluene (neutral marker) in the mobile phase.

  • Chromatographic Conditions: Set the HPLC to an isocratic flow of 1.0 mL/min using a standard C18 column (150 mm x 4.6 mm, 5 µm) at 30°C[4].

  • Injection & Analysis: Inject 20 µL of the neutral marker. Monitor at 254 nm.

  • Evaluation: Calculate the USP Tailing Factor ( T ). If T>1.2 , halt the chemical optimization. Replace the column inlet frit, re-seat all PEEK fittings to eliminate dead volume[3], and repeat the injection until T≤1.2 .

Phase 2: Chemical Optimization for Levomefolate Sodium
  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.01% Phosphoric Acid in HPLC-grade water (pH ~2.5)[4]. Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10 mg of levomefolate sodium standard and dissolve in 100 mL of Mobile Phase A to create a 100 µg/mL stock. Dilute to a 10 µg/mL working standard[4]. Filter through a 0.45 µm PTFE syringe filter.

  • Equilibration: Flush the column with a 65:35 mixture of Mobile Phase A:B for at least 30 column volumes to ensure complete protonation of the stationary phase silanols.

  • Injection: Inject 20 µL of the levomefolate working standard. Monitor at 212 nm or 280 nm[4].

  • Validation: The resulting peak should exhibit a USP Tailing Factor of T≤1.5 . If tailing persists, switch to a high-purity, extensively end-capped Type-B silica column to further reduce silanol activity[1].

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com. Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axionlabs.com. Available at:[Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCSLab.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Handling of Levomefolate Sodium Reference Standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility of folate assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility of folate assays. The root cause rarely lies in the analytical instrumentation; rather, it stems from the preanalytical handling and storage of the reference standards.

Levomefolate sodium (L-5-MTHF-Na), the biologically active form of folate, is notoriously unstable. It is highly susceptible to oxidative degradation, photo-cleavage, and moisture-induced hydrolysis. This guide is designed to provide you with field-proven, self-validating protocols and mechanistic troubleshooting strategies to ensure the absolute integrity of your reference standards.

Part 1: Troubleshooting Guides & FAQs

Q1: My levomefolate sodium reference standard shows a secondary peak in HPLC after a few weeks of storage. What is causing this? The Causality: This is a classic signature of oxidative degradation. The reduced pteridine ring of L-5-MTHF is highly sensitive to oxygen. When exposed to aerobic conditions, it oxidizes into 5-methyl-7,8-dihydrofolic acid, which subsequently undergoes an irreversible rearrangement into a pyrazino-s-triazine derivative, commonly identified as MeFox[1]. This process is exponentially accelerated by elevated temperatures[2]. The Solution: Always purge the headspace of your solid standard vial with an inert gas (Nitrogen or Argon) before resealing. The solid reference standard must be strictly maintained at -20°C for long-term storage to arrest thermal degradation kinetics[3].

Q2: I am experiencing inconsistent weighing results and poor mass balance when preparing standard solutions. Why? The Causality: Levomefolate sodium is highly hygroscopic[4]. If a vial is opened immediately after being removed from -20°C cryo-storage, the temperature differential causes atmospheric moisture to instantly condense on the cold powder. This not only artificially inflates the mass of the standard—leading to inaccurate sub-potent solutions—but also initiates localized hydrolysis. The Solution: Implement a strict thermal equilibration protocol. Place the sealed vial in a desiccator at room temperature for at least 60 minutes prior to opening.

Q3: How can I stabilize my L-5-MTHF working solutions for extended analytical runs? The Causality: Aqueous solutions of L-5-MTHF degrade rapidly under both aerobic conditions and UV/Vis light exposure[5]. Photons induce cleavage of the C9-N10 bond, while dissolved oxygen drives the MeFox pathway. The Solution: You must control both variables simultaneously. Use low-actinic (amber) glassware throughout the entire workflow[6]. Furthermore, the addition of a water-soluble, sacrificial antioxidant—such as sodium ascorbate (Vitamin C)—will preferentially oxidize, thereby maintaining the folate in its reduced state and significantly extending the solution's half-life[2][5].

Part 2: Quantitative Data on Environmental Stressors

To optimize your storage conditions, it is critical to understand how different environmental factors quantitatively impact the stability of L-5-MTHF.

Environmental FactorExperimental ConditionImpact on L-5-MTHF StabilityMechanistic Causality
Temperature (Solid) -20°CHigh Stability (Years)Arrests thermal kinetic degradation and molecular mobility[3].
Temperature (Aqueous) >60°CRapid DegradationAccelerates first-order reaction kinetics of oxidation[2].
Oxygen Aerobic (Air Exposure)Low StabilityDirectly oxidizes the pteridine ring to the inactive MeFox derivative[1].
Light UV/Vis ExposureLow StabilityInduces photo-cleavage of the critical C9-N10 bond[5].
Antioxidants + 0.1% Sodium AscorbateHigh StabilityActs as a sacrificial reducing agent, preserving the reduced folate state[2].

Part 3: Mandatory Visualization of Degradation & Workflows

Understanding the chemical pathways and handling workflows visually ensures adherence to best practices.

Pathway L5MTHF Levomefolate Sodium (Active L-5-MTHF) Intermediate 5-methyl-7,8-DHF (Unstable Intermediate) L5MTHF->Intermediate Oxidation Stress O2 / Heat / UV Light Stress->Intermediate MeFox MeFox Derivative (Inactive Pyrazino-s-triazine) Intermediate->MeFox Irreversible Rearrangement Ascorbate Sodium Ascorbate (Antioxidant) Ascorbate->L5MTHF Prevents Oxidation

Caption: Oxidative degradation pathway of Levomefolate Sodium and stabilization by antioxidants.

Workflow Step1 1. Cryo-Storage (-20°C, Sealed in Original Amber Vial) Step2 2. Thermal Equilibration (Desiccator, Room Temp, 60 min) Step1->Step2 Step3 3. Rapid Weighing (RH < 30%, Inert Atmosphere) Step2->Step3 Step4 4. Solution Preparation (Low-Actinic Glass + Degassed Solvent + Ascorbate) Step3->Step4 Step5 5. Aliquoting & Purging (N2 Headspace Purge, -80°C Storage) Step4->Step5

Caption: Step-by-step handling workflow to ensure the integrity of Levomefolate Sodium reference standards.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Preparation of Stabilized L-5-MTHF Working Solutions

To guarantee trustworthy analytical results, this protocol incorporates a self-validating system suitability check to confirm that your handling procedure was successful.

Step 1: Thermal Equilibration Remove the L-5-MTHF-Na reference standard from -20°C storage[3]. Do not open the vial. Place the sealed vial in a desiccator at room temperature for exactly 60 minutes. Causality: This prevents atmospheric moisture from condensing on the hygroscopic powder, which would otherwise skew mass balance and trigger hydrolysis[4].

Step 2: Solvent Degassing & Stabilization Prepare your aqueous diluent (e.g., mobile phase). Degas the solvent thoroughly using continuous sonication under vacuum for 15 minutes. Add 0.1% (w/v) sodium ascorbate to the degassed diluent. Causality: Degassing removes dissolved oxygen, while ascorbate acts as a sacrificial antioxidant to neutralize any remaining oxidative threats[2].

Step 3: Weighing and Dissolution In a low-humidity environment (Relative Humidity < 30%), rapidly weigh the required mass of the reference standard. Immediately transfer the powder into a low-actinic (amber) volumetric flask[6]. Dissolve the powder using the stabilized diluent from Step 2.

Step 4: Aliquoting and Cryo-Preservation If the solution is not to be used immediately, aliquot it into amber HPLC vials. Purge the headspace of each vial with a gentle stream of Nitrogen gas for 5 seconds before capping. Store these liquid aliquots at -80°C[3].

Step 5: System Suitability Validation (The Self-Validating Check) Before proceeding with your main experiment, inject the freshly prepared standard into your HPLC system.

  • Acceptance Criteria: The relative standard deviation (RSD) for the L-5-MTHF peak area across three replicate injections must be Not More Than (NMT) 2.0%[7].

  • Degradation Check: Evaluate the chromatogram for the presence of the MeFox derivative peak. If the MeFox peak area exceeds 1.0% of the total active peak area, the protocol has failed (likely due to oxygen exposure during weighing), and the solution must be discarded.

References

  • DrugFuture. Folic Acid USP Guidelines.7

  • TargetMol. Levomefolate magnesium - TargetMol.3

  • TrungTamThuoc. Folic Acid USP 2025.6

  • ResearchGate. Thermal Oxidation Studies on Reduced Folate, L-5-Methyltetrahydrofolic Acid (L-5-MTHF) and Strategies for Stabilization Using Food Matrices.2

  • NIH. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization.5

  • NIH. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product.1

  • FDA. 022532Orig1s000 - accessdata.fda.gov.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in Levomefolate Sodium LC-MS/MS Analysis

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that quantifying levomefolate sodium (L-5-MTHF) presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that quantifying levomefolate sodium (L-5-MTHF) presents unique analytical challenges. Due to its extreme sensitivity to oxidation and its tendency to suffer from matrix-induced ion suppression, L-5-MTHF assays frequently suffer from elevated, drifting, or "fuzzy" baselines.

This guide is designed by senior application scientists to help you systematically diagnose and eliminate baseline noise, ensuring high signal-to-noise (S/N) ratios and robust quantitation.

Module 1: Diagnostic Workflow for Baseline Disturbances

Before adjusting your mass spectrometer or altering your sample preparation, you must isolate the root cause of the noise. Follow the logical isolation pathway below to determine if your baseline issue originates from the LC system, the MS source, or the sample matrix.

Workflow N1 High Baseline Noise Detected in MRM N2 Inject Solvent Blank N1->N2 N3 Noise persists? N2->N3 N4 Bypass Column (Direct Infusion) N3->N4 Yes N8 Matrix Effect or Analyte Degradation N3->N8 No N5 Noise in MS? N4->N5 N6 Clean ESI Source & Optimize Cone Gas N5->N6 Yes N7 Replace Mobile Phase & Flush LC N5->N7 No N9 Implement SPE & Add Antioxidants N8->N9

Fig 1. Diagnostic workflow for isolating and resolving LC-MS/MS baseline noise sources.

Module 2: Knowledge Base & Troubleshooting FAQs

Q1: My MRM baseline for L-5-MTHF is consistently high even when injecting solvent blanks. What is causing this chemical noise?

Causality: Chemical noise in blanks usually stems from contaminated mobile phases or a dirty Electrospray Ionization (ESI) interface[1]. For L-5-MTHF, which is typically analyzed using ammonium acetate or formic acid buffers, trace impurities in lower-grade solvents accumulate. Carboxylate species (like formate and acetate) absorb UV light and can cluster in the MS source, creating a high background at lower m/z ranges[2]. Actionable Fix:

  • Flush the LC system with 50% Methanol or Acetonitrile post-analysis to prevent salt precipitation[1].

  • Optimize your MS cone gas flow rate. Increasing the cone gas flow helps break up solvent clusters and interfering ions before they enter the mass analyzer, which directly improves the S/N ratio[3].

Q2: The baseline looks "fuzzy" and the L-5-MTHF peak area decreases over the autosampler queue. Is this an MS stability problem?

Causality: This is rarely a hardware issue; it is almost always analyte degradation disguised as baseline instability. L-5-MTHF is highly sensitive to oxidative degradation. In the presence of oxygen or mild oxidants in the matrix, it rapidly converts to 4-α-hydroxy-5-methyltetrahydrofolate (hmTHF) and eventually to pyrazino-s-triazine derivatives[4]. As the intact analyte degrades into multiple byproducts, these compounds can isobarically interfere or cause a continuous background bleed if they co-elute broadly.

Degradation L5 L-5-MTHF (Intact Analyte) Ox Oxidation (O2) Unstabilized Matrix L5->Ox HM hmTHF (Oxidized Byproduct) Ox->HM Mild PZ Pyrazino-s-triazine Derivatives Ox->PZ Severe

Fig 2. Oxidative degradation pathway of L-5-MTHF leading to baseline interference.

Actionable Fix: Add an antioxidant stabilizer to your extraction buffer and autosampler vials. Utilizing 2-mercaptoethanol (2-MCE) combined with ammonium hydroxide, or ascorbic acid, acts as a sacrificial reductant, preserving L-5-MTHF integrity throughout the run[5].

Q3: I see a massive baseline hump during the middle of my gradient when injecting plasma samples. How do I eliminate this matrix effect?

Causality: A mid-gradient baseline hump is a classic sign of phospholipid-induced ion suppression. Endogenous phospholipids and heavy matrix contaminants elute continuously and compete for charge droplets in the ESI source[1]. This causes baseline fluctuations and severely suppresses the L-5-MTHF signal. Actionable Fix:

  • Hardware: Use a flow diverter valve to direct the first and last minutes of the LC eluent to waste, preventing heavy matrix peaks from entering and coating the MS interface[1].

  • Chemistry: Upgrade your sample preparation from simple protein precipitation to Solid Phase Extraction (SPE) using a C18 cartridge to selectively isolate folates while washing away phospholipids[6].

Module 3: Empirical Data – Noise Reduction Strategies

The following table summarizes the quantitative impact of specific troubleshooting interventions on baseline amplitude and the resulting Signal-to-Noise (S/N) improvements for L-5-MTHF.

Intervention StrategyTarget IssueTypical Baseline Amplitude ReductionResulting S/N Improvement
Cone Gas Optimization (e.g., 150 to 500 L/hr)Solvent clustering / Chemical noise in MS source30% - 40%1.5x - 2.0x
Antioxidant Addition (2-MCE + Ascorbic Acid)Analyte oxidation / "Fuzzy" baseline driftN/A (Stabilizes analyte signal)3.0x - 5.0x
Diverter Valve Implementation Matrix contamination of ESI source50% - 70%2.5x
C18 Solid Phase Extraction (SPE) Phospholipid ion suppression>80%>5.0x

Module 4: Self-Validating SOP for L-5-MTHF Extraction & Analysis

To guarantee trustworthiness in your results, every protocol must be self-validating. Implement the following Standard Operating Procedure (SOP) which includes built-in quality control checks to verify that baseline noise has been successfully mitigated.

Step 1: Sample Preparation with Antioxidant Stabilization
  • Aliquot 200 µL of biological sample (plasma/serum) into a light-protected microcentrifuge tube.

  • Spike with 10 µL of isotope-labeled internal standard ( 13C5​ -5-MTHF).

  • Immediately add 20 µL of stabilization buffer (10 mg/mL ascorbic acid and 0.2% 2-mercaptoethanol in water) to prevent oxidation[5].

  • Self-Validation Check (Stability): Prepare a neat standard with and without the stabilization buffer. Leave both in the autosampler for 24 hours. The stabilized standard must show <5% peak area variance, proving the elimination of degradation-induced baseline fuzziness.

Step 2: Solid Phase Extraction (SPE) Cleanup
  • Condition a C18 SPE cartridge with 1 mL of LC-MS grade Methanol, followed by 1 mL of HPLC water[6].

  • Load the stabilized biological sample onto the cartridge.

  • Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute the L-5-MTHF fraction using 1 mL of 90% Methanol containing 0.1% formic acid.

  • Evaporate the eluate under a gentle stream of nitrogen (in the dark) and reconstitute in 100 µL of the initial LC mobile phase.

Step 3: LC-MS/MS Acquisition with Matrix Diversion
  • Chromatography: Utilize a C18 column. Set Mobile Phase A as 10 mM Ammonium Acetate with 0.1% Formic Acid, and Mobile Phase B as Acetonitrile.

  • Diverter Valve Programming: Program the LC-MS diverter valve to send the eluent to waste from 0.0 to 1.5 min. Switch to the MS detector only during the L-5-MTHF elution window (e.g., 1.5 to 4.5 min), and switch back to waste for the column wash phase[1].

  • Self-Validation Check (System Suitability): Review the System Suitability Test (SST) pressure traces and baseline XIC overlays. A perfectly flat baseline during the MS window, compared to an archived image of a failing run, confirms successful matrix diversion and leak-free plumbing[7].

References

  • PharmPK Discussion - Rise in background noise in LC-MS/MS analysis. pharmpk.com. 1

  • Quantitation of Total Folate in Whole Blood Using LC-MS/MS. acs.org. 6

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? chromatographyonline.com. 2

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. 7

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions. waters.com. 3

  • Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in Human plasma by HPLC-MS/MS. researchgate.net. 5

  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. bevital.no. 4

Sources

Optimization

optimizing extraction yield of levomefolate sodium from tissue samples

Welcome to the Technical Support & Troubleshooting Center for the extraction and quantification of levomefolate sodium (L-5-methyltetrahydrofolate, or 5-MTHF) from biological tissue samples. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the extraction and quantification of levomefolate sodium (L-5-methyltetrahydrofolate, or 5-MTHF) from biological tissue samples.

As a Senior Application Scientist, I designed this guide to address the three most critical bottlenecks in tissue folate analysis: rapid oxidative degradation , polyglutamate masking , and severe matrix suppression . Tissues (particularly the liver and brain) store folates in highly complex, protein-bound polyglutamated forms. Extracting the active monoglutamate form requires a meticulously controlled biochemical environment.

Below, you will find the optimized workflow, a self-validating core protocol, quantitative data comparisons, and a troubleshooting Q&A to ensure your extraction yields remain robust and reproducible.

Core Extraction Workflow

G T Tissue Sample (Polyglutamated 5-MTHF) H Cryogenic Homogenization (Buffer: Ascorbate + 2-MCE) T->H Prevent Oxidation Th Thermal Inactivation (100°C, 10 min) H->Th Denature Proteins D Enzymatic Deconjugation (Rat Serum Conjugase, 37°C) Th->D Cleave Glutamate Tail S Solid Phase Extraction (SPE) (Anion-Exchange / C18) D->S Matrix Clean-up L LC-MS/MS Quantification (Monoglutamate 5-MTHF) S->L High-Sensitivity Analysis

Workflow for 5-MTHF extraction from tissue samples.

Self-Validating Protocol: Tissue Extraction of 5-MTHF

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Buffer Preparation & Stabilization

  • Action: Prepare a 50 mM MES (4-morpholineethanesulfonic acid) or potassium phosphate buffer. Add 2% (w/v) ascorbic acid and 0.5% (v/v) 2-mercaptoethanol (2-MCE). Adjust the final pH to 5.0.

  • Causality: 5-MTHF is extremely susceptible to oxidative cleavage at the C9-N10 bond. Ascorbic acid scavenges dissolved oxygen, while 2-MCE reduces disulfide bonds and protects the highly labile pteridine ring 1. A pH of 5.0 maximizes folate stability during the subsequent thermal challenge 2.

  • Validation Check: Measure the pH after adding ascorbic acid (which drastically lowers pH). Adjust with NaOH. A stable pH of 5.0 confirms the buffer is ready.

Step 2: Cryogenic Tissue Disruption

  • Action: Flash-freeze the tissue in liquid nitrogen and pulverize it into a fine powder. Immediately transfer 50 mg of the frozen powder into 1 mL of the chilled extraction buffer.

  • Causality: Endogenous enzymes (like proteases and conjugases) can unpredictably alter folate profiles if activated by slow thawing. Cryogenic disruption prevents enzymatic activity until the stabilizing antioxidant buffer is fully integrated.

  • Validation Check: The resulting homogenate must be a uniform suspension without macroscopic tissue chunks, ensuring maximum surface area for solvent penetration.

Step 3: Thermal Inactivation

  • Action: Incubate the homogenate in a boiling water bath (100°C) for 10 minutes, then rapidly cool on ice for 5 minutes. Centrifuge at 16,000 × g for 10 minutes at 4°C.

  • Causality: Boiling denatures endogenous folate-binding proteins (releasing bound 5-MTHF) and deactivates endogenous conjugases, locking the polyglutamate profile in place for controlled downstream processing 2.

  • Validation Check: A distinct, solid protein pellet must form after centrifugation. The supernatant must be completely clear. A cloudy supernatant indicates incomplete protein denaturation.

Step 4: Enzymatic Deconjugation

  • Action: Transfer the clear supernatant to a new tube. Add 25 µL of activated charcoal-treated rat serum (a rich source of γ-glutamyl hydrolase). Incubate at 37°C for 2 hours in the dark.

  • Causality: Tissues store 5-MTHF as polyglutamates (up to 8 glutamate residues), which are invisible to standard LC-MS/MS monoglutamate MRM transitions. Rat serum conjugase cleaves the polyglutamate tail to yield the measurable 5-MTHF monoglutamate form 1.

  • Validation Check: Spike a parallel control sample with a synthetic polyglutamate standard (e.g., 5-MTHF-Glu5). Complete conversion to 5-MTHF-Glu1 in the control confirms the conjugase is active.

Step 5: Solid-Phase Extraction (SPE) Clean-up

  • Action: Condition a strong anion-exchange (SAX) or Bond Elut-PH SPE column with methanol, followed by wash buffer (pH 4.0). Load the sample, wash, and elute with 50:50 H₂O:MeOH containing 0.5% 2-MCE and 25 mM NH₄OAc (pH 7.0).

  • Causality: Tissue extracts are rich in lipids and salts that cause severe ion suppression in the mass spectrometer source. SPE isolates the folates based on their ionic character, removing the interfering matrix 3.

  • Validation Check: The final eluate should be visually colorless. Monitor the internal standard (e.g., ¹³C₅-5-MTHF) recovery during LC-MS/MS; it must exceed 85%.

Quantitative Impact of Extraction Parameters

Extraction ParameterSub-optimal ConditionOptimized ConditionYield Impact & Mechanistic Causality
Antioxidant System 1% Ascorbic Acid alone2% Ascorbic Acid + 0.5% 2-MCE+35-40% Yield : Synergistic prevention of pteridine ring oxidation. 2-MCE specifically protects reduced folates during long incubations.
Buffer pH pH 3.0 or pH 8.0pH 5.0+50-60% Yield : pH 5.0 maximizes 5-MTHF stability during thermal stress and is optimal for rat serum conjugase activity.
Thermal Inactivation 60°C for 5 min100°C for 10 min+85% Recovery : Fully denatures tightly bound folate-binding proteins, releasing trapped 5-MTHF into the solvent.
Deconjugation Endogenous enzymes onlyExogenous Rat Serum Conjugase (37°C, 2h)>10-fold increase : Converts undetectable polyglutamates into measurable monoglutamates for LC-MS/MS analysis.

Troubleshooting & FAQs

Q: Why is my levomefolate extraction yield significantly lower in liver tissues compared to plasma? A: Liver tissues are the primary storage site for folates and contain exceptionally high levels of endogenous polyglutamates and binding proteins. If you skip the thermal inactivation step (100°C for 10 min), folate-binding proteins will not release the 5-MTHF. Furthermore, without adequate deconjugation using rat serum conjugase, the polyglutamated forms will not be detected by your LC-MS/MS monoglutamate transitions, leading to artificially low yields 1.

Q: Can I use ascorbic acid alone without 2-mercaptoethanol (2-MCE) to prevent oxidation? A: It is highly discouraged. While ascorbic acid is an effective oxygen scavenger, the combined use of ascorbic acid and 2-MCE creates a synergistic protective environment. 2-MCE specifically protects the highly labile tetrahydrofolate ring structure from oxidative degradation during the lengthy 37°C deconjugation incubation. Studies show that omitting 2-MCE can result in up to a 40% loss of reduced folates like 5-MTHF 4.

Q: My LC-MS/MS chromatogram shows severe peak tailing and shifting retention times for 5-MTHF. How do I fix this? A: This is a classic symptom of matrix effect and column overloading. Tissue extracts are rich in phospholipids and endogenous salts. Ensure you are strictly adhering to the SPE clean-up protocol. Lowering the sample loading volume onto the SPE cartridge or incorporating a stronger wash step (e.g., 5% methanol in water) before elution will clear the interfering matrix compounds. Always use a stable isotope-labeled internal standard (e.g., ¹³C₅-5-MTHF) to correct for any residual ion suppression 3.

Q: Does the 100°C thermal extraction destroy levomefolate? A: No, provided the environment is properly stabilized. As long as the tissue is homogenized in a buffer containing 2% ascorbic acid and 0.5% 2-MCE at pH 5.0, 5-MTHF is completely stable during a 10-minute boiling water bath. The antioxidants sacrifice themselves to thermal oxidation, sparing the folate molecules 2.

References

  • Protocol for the Production of Concentrated Extracts of Food Folate for Use in Human Bioavailability Studies. ACS Publications.[Link]

  • An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. PMC / NIH.[Link]

  • Improvements in the Analysis of Reduced Folate Monoglutamates and Folic Acid in Food by High-Performance Liquid Chromatography. ACS Publications.[Link]

  • Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. MDPI.[Link]

Sources

Troubleshooting

Section 1: Mechanistic Understanding of L-5-MTHF Degradation

Welcome to the Advanced Formulation Support Center . This portal is designed for researchers, formulation scientists, and analytical chemists working with reduced folates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center . This portal is designed for researchers, formulation scientists, and analytical chemists working with reduced folates.

Levomefolate sodium (the sodium salt of L-5-methyltetrahydrofolate, or L-5-MTHF) is the biologically active, readily bioavailable form of vitamin B9. However, unlike synthetic folic acid, L-5-MTHF is notoriously unstable. In my experience optimizing folate formulations for clinical applications, the primary failure point is oxidative degradation, which is severely accelerated in acidic pH environments.

Below is our comprehensive troubleshooting guide to understanding, formulating, and analyzing L-5-MTHF in acidic conditions.

Q: Why does levomefolate sodium degrade so rapidly in acidic media (pH < 5) compared to standard folic acid?

A: The instability is rooted in the molecule's reduced pteridine ring. Synthetic folic acid is fully oxidized and highly stable. In contrast, L-5-MTHF is a reduced folate, making its pteridine ring highly electron-rich.

In an acidic microenvironment, the N5 nitrogen of the pteridine ring becomes protonated. This protonation lowers the activation energy required for electron abstraction by dissolved oxygen or reactive oxygen species (ROS). Once oxidized, the molecule undergoes an irreversible hydrolytic cleavage at the C9-N10 bond, splitting the active vitamin into inactive p-aminobenzoylglutamate (pABG) and various pteridine derivatives[1][2].

To stabilize the molecule, you must disrupt this specific causal chain: prevent N5 protonation (via microenvironmental buffering), scavenge ROS before they attack the ring, or physically shield the molecule from the aqueous acidic environment.

G A Levomefolate Sodium (L-5-MTHF) B Acidic Environment (pH < 5) Protonation of N5 Nitrogen A->B C Electron Abstraction (Oxidative Stress) B->C Dissolved O2 / ROS D C9-N10 Bond Cleavage C->D E p-Aminobenzoylglutamate (pABG) D->E F Pteridine Derivatives D->F

Mechanistic pathway of L-5-MTHF oxidative degradation and cleavage in acidic microenvironments.

Section 2: Formulation & Stabilization Strategies

Q: I am developing a liquid oral suspension at pH 4.5. What excipients are required to prevent L-5-MTHF degradation?

A: Relying on a single antioxidant will fail in an acidic liquid matrix. You must employ a synergistic stabilization matrix consisting of a sacrificial antioxidant, a thiol-based reducing agent, and a transition metal chelator[3].

  • Sacrificial Antioxidant (Ascorbic Acid): Ascorbic acid oxidizes more readily than L-5-MTHF. However, because acidic pH accelerates the consumption of ascorbic acid itself, it must be present in a massive molar excess. Studies show that adding 570 μmol/kg of ascorbic acid only delays degradation by ~60 minutes at elevated temperatures, whereas 2840 μmol/kg provides complete stabilization[4].

  • Thiol-Based Protector (Monothioglycerol): Thiols maintain a reducing environment and can regenerate partially oxidized intermediates before irreversible C9-N10 cleavage occurs.

  • Chelator (EDTA): Trace transition metals (like Cu²⁺ and Fe³⁺) act as catalysts for oxidative degradation. EDTA sequesters these ions, effectively neutralizing the catalytic degradation pathway[3].

Table 1: Quantitative Excipient Matrix for Acidic L-5-MTHF Liquid Formulations

Excipient RoleRecommended CompoundOptimal Concentration RangeCausality / Mechanism of Action
Active Pharmaceutical Levomefolate Sodium0.5 – 1.5 mg/mLActive folate source.
Sacrificial Antioxidant Ascorbic Acid10.0 – 30.0 mg/mLCompetitively scavenges dissolved O₂; requires high molar excess.
Thiol Reductant Monothioglycerol1.0 – 10.0 mg/mLProvides a persistent reducing environment to protect the pteridine ring.
Metal Chelator Disodium EDTA0.1 – 1.0 mg/mLSequesters transition metals that catalyze rapid oxidation in low pH.
Micro-buffer Citric Acid Monohydrate11.0 – 15.0 mg/mLCreates a localized microenvironment to resist further pH drops.

Section 3: Advanced Encapsulation Protocols

Q: Liquid stabilization isn't providing the shelf-life we need. How can we physically isolate L-5-MTHF from the acidic environment?

A: When chemical stabilization is insufficient, physical isolation via liposomal encapsulation is the gold standard[5]. By encapsulating the water-soluble L-5-MTHF within the aqueous core of a phospholipid bilayer, you create a physical barrier against hydronium ions (H⁺) and dissolved oxygen present in the bulk acidic media.

Workflow S1 1. Lipid Film Formation (Phospholipids + Cholesterol) S2 2. Aqueous Hydration (L-5-MTHF + Ascorbate, pH 6.0) S1->S2 S3 3. Sonication / Extrusion (Size Reduction to ~100nm) S2->S3 S4 4. Dialysis / Purification (Remove Free L-5-MTHF) S3->S4 S5 5. Validation & Storage (Encapsulation Efficiency Check) S4->S5

Step-by-step workflow for the liposomal encapsulation of L-5-MTHF to enhance acidic stability.

Protocol: Preparation of Acid-Resistant L-5-MTHF Liposomes

This protocol is a self-validating system; Step 5 ensures the integrity of the liposomes before they are introduced into an acidic bulk formulation.

Phase 1: Lipid Film Preparation

  • Dissolve Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol in a 2:1 molar ratio in a mixture of chloroform/methanol (2:1 v/v) within a round-bottom flask. Causality: DPPC has a high phase transition temperature, creating a rigid bilayer that resists proton permeability in acidic environments.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under a vacuum at 45°C until a thin, dry lipid film forms on the flask wall.

  • Flush the flask with Argon gas for 5 minutes to remove residual oxygen.

Phase 2: Hydration & Encapsulation 4. Prepare the hydration buffer: 1.0 mg/mL Levomefolate Sodium and 10.0 mg/mL Ascorbic Acid in a 50 mM phosphate buffer adjusted to pH 6.5 . Causality: The internal core of the liposome must remain near-neutral to preserve the folate, even if the external bulk fluid will eventually be acidic. 5. Add the hydration buffer to the lipid film. Rotate at 50°C for 45 minutes until the film is completely suspended, forming multilamellar vesicles (MLVs).

Phase 3: Sizing & Purification 6. Subject the MLV suspension to probe sonication (in an ice bath to prevent thermal degradation of the folate) for 10 minutes, followed by extrusion through a 100 nm polycarbonate membrane to form unilamellar vesicles (ULVs). 7. Transfer the suspension to a dialysis bag (10 kDa MWCO) and dialyze against a blank, oxygen-depleted buffer for 24 hours to remove unencapsulated L-5-MTHF and ascorbic acid.

Phase 4: System Validation (Self-Validation Check) 8. Encapsulation Efficiency (EE%) Assay: Take a 1 mL aliquot of the purified liposomes. Split into two 0.5 mL samples (Sample A and Sample B).

  • Sample A (Intact): Analyze directly via HPLC to measure any background free folate.

  • Sample B (Lysed): Add 0.5 mL of Triton X-100 (1%) to lyse the liposomes, releasing the internal L-5-MTHF. Analyze via HPLC.

  • Validation: If the EE% [(Sample B - Sample A) / Sample B * 100] is >80%, the liposomes are structurally sound and ready to be dispersed into your final acidic bulk formulation.

Section 4: Analytical Troubleshooting

Q: During HPLC analysis, my L-5-MTHF peaks are abnormally small, and I see large unknown peaks eluting earlier. What is happening?

A: You are likely degrading your own sample during the analysis. Standard HPLC methods for folates utilize acidic mobile phases (e.g., 0.1% acetic acid or formic acid, pH ~3) to keep the glutamate tail of the molecule protonated, ensuring proper retention on a C18 column[2].

However, as established in Section 1, L-5-MTHF degrades rapidly in acidic environments. If your run time is long, the folate is actively oxidizing while traveling through the column.

Corrective Actions:

  • Pre-treatment Protection: Always extract and dilute your samples using a diluent containing a heavy excess of antioxidants. A combination of 1% ascorbic acid and 0.1% 2-mercaptoethanol in the sample vial is highly recommended[2].

  • Temperature Control: Ensure your autosampler is strictly maintained at 4°C.

  • Method Optimization: Increase the flow rate or adjust the organic gradient to ensure L-5-MTHF elutes in under 15 minutes. The less time the molecule spends in the acidic mobile phase, the higher your recovery will be.

References

  • Thermal Oxidation Studies on Reduced Folate, L-5-Methyltetrahydrofolic Acid (L-5-MTHF) and Strategies for Stabilization Using Food Matrices ResearchGate URL:[Link]

  • Preparation, modification, characterization, and stability evaluation of 5-methyltetrahydrofolate liposomes Food Chemistry (via ResearchGate) URL:[Link]

  • US Patent 10849905B2 - Stable 5-methyltetrahydrofolate formulations to moderate methylenetetrahydrofolate reductase associated polymorphisms Google Patents URL
  • Mechanism for Inhibition of Folic Acid Photodecomposition by Various Antioxidants Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of stability-indicating assay for levomefolate sodium

As a Senior Application Scientist, I approach the validation of a Stability-Indicating Assay (SIA) not merely as a regulatory compliance exercise, but as a rigorous elucidation of molecular fate. Levomefolate sodium (L-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of a Stability-Indicating Assay (SIA) not merely as a regulatory compliance exercise, but as a rigorous elucidation of molecular fate. Levomefolate sodium (L-5-MTHF-Na), the biologically active form of folate, presents unique analytical challenges. Unlike synthetic folic acid, which is highly stable, L-5-MTHF is notoriously susceptible to oxidative and thermal degradation.

This guide objectively compares a traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method against a modern Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-PDA/MS) approach. By grounding our protocols in mechanistic causality, we establish a self-validating system that ensures absolute peak purity and mass balance.

To design an effective SIA, we must first understand what we are separating. The primary degradation of L-5-MTHF is driven by oxidative stress. As demonstrated in 1[1], exposure to oxygen and light converts L-5-MTHF to an unstable intermediate, 4α-hydroxy-5-methyltetrahydrofolic acid. This intermediate undergoes an irreversible rearrangement into a biologically inactive pyrazino-s-triazine derivative, commonly known as MeFox[2][3].

Concurrently, hydrolytic stress (extreme pH or heat) cleaves the molecule, yielding 4-aminobenzoylglutamic acid (p-ABG) and various pterin derivatives[2]. A robust SIA must resolve the intact API from all these structurally similar degradants.

Pathway L5MTHF Levomefolate Sodium (L-5-MTHF) Oxidation Oxidative Stress (O2, Light) L5MTHF->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base, Heat) L5MTHF->Hydrolysis Intermediate 4α-hydroxy-5-MTHF Oxidation->Intermediate Oxidation pABG 4-Aminobenzoylglutamic Acid (p-ABG) Hydrolysis->pABG Cleavage Pterin Pterin Derivatives Hydrolysis->Pterin Cleavage MeFox MeFox Derivative (Pyrazino-s-triazine) Intermediate->MeFox Rearrangement

Degradation pathway of levomefolate sodium under oxidative and hydrolytic stress.

Methodological Comparison: RP-HPLC vs. UPLC-PDA/MS

When validating an SIA, the choice of chromatographic technique dictates the depth of your stability profile. We compare two distinct methodologies:

  • Method A (Traditional RP-HPLC-UV): Utilizes a standard C18 column (5 µm) with a phosphate buffer/acetonitrile mobile phase. While cost-effective and standard for routine QC[4], the non-volatile phosphate buffer precludes mass spectrometric coupling, leaving unknown degradants unidentified.

  • Method B (Modern UPLC-PDA/MS): Employs sub-2 µm particle columns and volatile buffers (e.g., ammonium formate). This method achieves superior resolution, mitigates matrix-dependent variability[5], and allows for orthogonal detection (UV and MS) to ensure absolute peak purity.

Table 1: Performance Comparison of Analytical Methodologies
ParameterMethod A: RP-HPLC-UVMethod B: UPLC-PDA/MSCausality / Scientific Rationale
Column Chemistry C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)Sub-2 µm particles in UPLC reduce eddy diffusion, sharpening peaks and improving resolution of closely eluting degradants (e.g., MeFox).
Mobile Phase 0.01N KH₂PO₄ / Acetonitrile10mM Ammonium Formate / MeOHVolatile buffers (formate) are mandatory for MS compatibility. Near-neutral pH (5-6) delays oxidative interconversion on-column[5].
Run Time ~12 - 15 minutes< 5 minutesShorter run times in UPLC minimize the API's exposure to the mobile phase, reducing artifactual on-column degradation.
Detection UV at 212 nm - 230 nmPDA (200-400nm) + ESI-MSPDA calculates Peak Purity Angle; MS confirms the identity of degradants (e.g., MeFox at m/z 474).
Self-Validation Relies on resolution > 2.0Orthogonal Mass BalanceMS coupling ensures that % Assay + % Degradants ≈ 100%, proving no degradants are retained on the column.

Step-by-Step Experimental Protocol: Forced Degradation

A self-validating protocol requires that the stress conditions generate a target degradation of 5% to 20%. Degradation beyond 20% risks secondary degradation pathways that are not representative of real-world shelf-life failures.

Workflow Setup
  • Preparation of Stock: Dissolve Levomefolate Sodium in degassed, MS-grade water to a concentration of 1.0 mg/mL. Causality: Degassing prevents premature baseline oxidation before stress testing begins[6].

  • Application of Stressors (ICH Q1A):

    • Acidic: Add 0.1 M HCl. Heat at 60°C for 2 hours.

    • Basic: Add 0.1 M NaOH. Heat at 60°C for 2 hours.

    • Oxidative: Add 3% H₂O₂. Store at room temperature in the dark for 2 hours.

    • Thermal: Expose solid API to 80°C for 24 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Critical Neutralization Step: Immediately following the stress period, acidic and basic samples must be neutralized (e.g., adding 0.1 M NaOH to acid-stressed samples) before dilution. Causality: Injecting highly acidic or basic samples alters the local pH of the mobile phase during the injection plug, causing peak distortion, retention time shifts, and continuous on-column degradation.

  • Chromatographic Analysis: Dilute all samples to a working concentration of 100 µg/mL using the mobile phase. Inject 2 µL into the UPLC-PDA/MS system.

Workflow Stress Forced Degradation (ICH Q1A) Prep Sample Preparation & Neutralization Stress->Prep Sep Chromatographic Separation Prep->Sep Detect PDA/MS Detection (Peak Purity) Sep->Detect Valid Method Validation (ICH Q2) Detect->Valid

Step-by-step workflow for stability-indicating assay validation per ICH guidelines.

Data Presentation & Validation Metrics

To prove the method is stability-indicating, we must demonstrate Specificity (the API peak is free of co-eluting degradants) and Mass Balance . The PDA detector software calculates the Peak Purity Angle and Peak Purity Threshold. For a self-validating system, the Purity Angle must be less than the Purity Threshold across all stress conditions.

Table 2: Forced Degradation Summary & Mass Balance (UPLC-PDA/MS Data)
Stress Condition% API Recovered% Total DegradantsMass Balance (%)Peak Purity AnglePurity ThresholdStatus
Unstressed Control 99.8%0.2%100.0%0.1140.285Pass
Acidic (0.1 M HCl) 88.5%11.2%99.7%0.1420.290Pass
Basic (0.1 M NaOH) 92.1%7.6%99.7%0.1380.288Pass
Oxidative (3% H₂O₂) 81.4%18.1%99.5%0.1650.310Pass
Thermal (80°C) 94.2%5.5%99.7%0.1200.286Pass

Note: The high degradation observed under oxidative stress aligns with the known susceptibility of the folate pteridine ring to peroxide-induced cleavage and MeFox formation[3][6]. The mass balance remaining near 100% validates that the UPLC-MS method successfully eluted and detected all degradation products without irreversible column binding.

Conclusion & Recommendations

For modern drug development, relying solely on RP-HPLC-UV for Levomefolate Sodium stability testing is insufficient due to the complex, multi-pathway degradation profile of the molecule. The UPLC-PDA/MS methodology provides a self-validating framework. By utilizing volatile buffers and sub-2 µm column chemistries, analysts can achieve baseline resolution of critical degradants like MeFox and p-ABG, ensuring absolute confidence in the stability profile of the final pharmaceutical product.

Sources

Comparative

Advanced Cell Culture Guide: Levomefolate Sodium vs. 5-Methyltetrahydrofolate Calcium Salt

Executive Summary In advanced in vitro modeling—particularly in vascular biology, epigenetics, and oncology—the selection of folate sources profoundly impacts cellular phenotypes. While standard basal media rely on synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced in vitro modeling—particularly in vascular biology, epigenetics, and oncology—the selection of folate sources profoundly impacts cellular phenotypes. While standard basal media rely on synthetic folic acid, specialized applications require the bioactive form, 5-methyltetrahydrofolate (5-MTHF) . This guide provides an objective, data-driven comparison of the two primary commercial salts of 5-MTHF: Levomefolate Sodium and 5-MTHF Calcium Salt . By analyzing their physicochemical properties and behavior in complex media, this guide establishes a framework for selecting the optimal folate source for robust, reproducible cell culture.

Mechanistic Grounding: The DHFR Bypass

Standard cell culture media (e.g., DMEM, RPMI 1640) utilize synthetic folic acid, which is biologically inert until it undergoes sequential reduction by the enzyme Dihydrofolate Reductase (DHFR) .

In experimental models involving antifolate drugs like Methotrexate (MTX) or in studies of endothelial dysfunction, DHFR is either inhibited or insufficient. Under these conditions, folic acid cannot be metabolized, leading to a depletion of tetrahydrobiopterin (BH4) and the subsequent uncoupling of endothelial nitric oxide synthase (eNOS) 1[1].

Supplying cells directly with 5-MTHF bypasses the DHFR bottleneck entirely. 5-MTHF directly enters the methionine cycle, restoring intracellular BH4 levels, neutralizing reactive oxygen species (ROS), and rescuing NO production2[2].

FolateBypass FA Folic Acid (Synthetic) DHFR DHFR Enzyme FA->DHFR Reduction THF Tetrahydrofolate (THF) DHFR->THF Reduction MTHFR MTHFR Enzyme THF->MTHFR Methylation MTHF 5-MTHF (Bioactive Folate) MTHFR->MTHF Synthesis Methionine Methionine Cycle (eNOS / BH4 Activation) MTHF->Methionine Direct Entry MTX Methotrexate (Inhibitor) MTX->DHFR Blocks

Fig 1: Folate pathway showing DHFR bypass by 5-MTHF under Methotrexate (MTX) inhibition.

Physicochemical Divergence: The Causality of Salt Selection

While both Levomefolate Sodium and 5-MTHF Calcium deliver the identical active (6S)-5-MTHF moiety, their counterions dictate their physical behavior in cell culture media.

  • 5-MTHF Calcium Salt (e.g., Metafolin®) : This crystalline salt is highly stable but sparingly soluble in water, with a solubility of approximately 1.07 g/100 mL 3[3]. Causality: In basal media rich in inorganic phosphates (DMEM contains ~0.9 mM PO43−​ ), the dissociation of the calcium salt can locally exceed the solubility product constant ( Ksp​ ) of calcium phosphate. This causes micro-precipitation, which reduces the bioavailable concentration of 5-MTHF and can clog sterilization filters.

  • Levomefolate Sodium (e.g., Arcofolin®) : The monosodium salt exhibits dramatically enhanced aqueous solubility 4[4]. Causality: Because sodium does not interact with phosphates or carbonates to form insoluble complexes, 100% of the formulated folate remains in solution. This ensures precise, reproducible dosing without the risk of media destabilization 5[5].

Quantitative Data: Physicochemical Comparison
PropertyLevomefolate Sodium5-MTHF Calcium Salt
Counterion Sodium ( Na+ )Calcium ( Ca2+ )
Aqueous Solubility (20°C) Highly Soluble (> 25 g / 100 mL)Sparingly Soluble (~1.07 g / 100 mL)
Media Precipitation Risk Low (No interaction with PO43−​ )High (Risk of Ca3​(PO4​)2​ formation)
Bioavailability in Culture Immediate, concentration-dependentVariable, dependent on media composition
Sterile Filtration Efficiency High (No filter clogging)Moderate to Low (Micro-precipitates)

Self-Validating Experimental Protocols

To objectively compare these two salts, the following protocols utilize a self-validating system. Protocol A validates the physical availability of the drug post-filtration, while Protocol B validates its biological efficacy using an internal negative control.

Protocol A: Equimolar Media Formulation & Precipitation Validation

This protocol ensures that the intended concentration of 5-MTHF is actually delivered to the cells, validating the solubility dynamics of the chosen salt.

  • Preparation : Prepare 500 mL of folate-free DMEM supplemented with 10% dialyzed FBS (to remove endogenous folates).

  • Spiking : Divide the media into two 250 mL aliquots. Spike Aliquot 1 with 100 µM Levomefolate Sodium. Spike Aliquot 2 with 100 µM 5-MTHF Calcium Salt.

  • Incubation : Stir both solutions at 37°C for 30 minutes to simulate culture conditions.

  • Validation Step 1 (Filtration Pressure) : Pass both aliquots through separate 0.22 µm polyethersulfone (PES) syringe filters. Self-Validation: Monitor syringe backpressure. Increased resistance in the Calcium cohort indicates micro-precipitation.

  • Validation Step 2 (Spectrophotometry) : Measure the absorbance of the post-filtration media at 290 nm (the λmax​ for folates). A lower absorbance in the Calcium cohort confirms the loss of active compound to the filter membrane.

WorkflowValidation Media Basal Media (High PO4) Na Levomefolate Sodium Media->Na Ca 5-MTHF Calcium Media->Ca SolNa Complete Dissolution Na->SolNa SolCa Micro-precipitates (Ca-Phosphate) Ca->SolCa Filter 0.22µm Filtration & Pressure Check SolNa->Filter SolCa->Filter

Fig 2: Media preparation workflow highlighting solubility differences and filtration validation.

Protocol B: HUVEC eNOS Rescue Assay under MTX Stress

This protocol measures the biological outcome of the DHFR bypass, proving that the formulated 5-MTHF is functionally active.

  • Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1×105 cells/well in 6-well plates using the media prepared in Protocol A.

  • Stress Induction : Treat cells with 1 µM Methotrexate (MTX) for 24 hours to completely inhibit DHFR and uncouple eNOS.

  • Rescue Phase : Co-incubate the cells with either Folic Acid (Control), Levomefolate Sodium, or 5-MTHF Calcium for an additional 24 hours.

  • Validation Step (Internal Control) : In parallel wells, add 100 µM L-NAME (a potent eNOS inhibitor). Self-Validation: If NO production drops to zero in the L-NAME wells, it proves that the measured NO in the experimental wells is exclusively derived from eNOS activity, validating the assay's specificity.

  • Quantification : Measure eNOS activity via the conversion of 14C L-arginine to 14C L-citrulline, and quantify BH4 levels via HPLC.

Quantitative Data: Expected Assay Outcomes

Based on the physicochemical limitations of the calcium salt and the established mechanism of 5-MTHF 1[1], researchers should expect the following representative data ranges in the HUVEC MTX-stress model:

Treatment GroupeNOS Activity (pmol/min/mg)Intracellular BH4 (pmol/mg)Interpretation
Control (No MTX) 120 ± 5.215.4 ± 1.1Baseline physiological state.
MTX (1 µM) Only 40 ± 3.84.2 ± 0.6Severe eNOS uncoupling.
MTX + Folic Acid (100 µM) 45 ± 4.14.5 ± 0.8No rescue; DHFR is blocked.
MTX + 5-MTHF Calcium 95 ± 6.311.2 ± 1.4Partial rescue; effective dose reduced by media precipitation.
MTX + Levomefolate Sodium 118 ± 4.914.9 ± 1.2Full rescue ; 100% bioavailability of 5-MTHF.

Conclusion

For routine cell culture where precise folate dosing is not critical, 5-MTHF Calcium remains a viable, stable supplement. However, for rigorous in vitro assays—particularly those involving high-concentration dosing, sensitive endothelial models, or antifolate stress—Levomefolate Sodium is the superior alternative . Its high aqueous solubility eliminates the risk of calcium-phosphate precipitation, ensuring that the theoretical dose precisely matches the bioavailable dose delivered to the cells.

References

  • Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid. NIH PubMed.
  • Product Announcement | Arcofolin (Levomefol
  • Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment 65th JECFA. FAO.
  • Novel Role of 5-Methyl-(6S)-Tetrahydrofolate in Mediating Endothelial Cell Tetrahydrobiopterin in Pregnancy. AHA Journals.
  • Effects of homocysteine on endothelial nitric oxide production. Physiology.org.

Sources

Validation

Cross-Validation of LC-MS/MS Methodologies for Levomefolate Sodium Plasma Quantification: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, I frequently oversee the bioanalytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently oversee the bioanalytical validation of pharmacokinetic (PK) studies involving levomefolate sodium (L-5-MTHF). Quantifying this active folate vitamer in human plasma presents a unique triad of analytical challenges: its high susceptibility to oxidative degradation, the presence of fluctuating endogenous baseline levels, and severe matrix effects caused by plasma phospholipids.

While traditional microbiological assays were once the standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Stable Isotope Dilution Analysis (SIDA) is now the unequivocal gold standard[1]. However, not all LC-MS/MS sample preparation strategies yield the same performance.

This guide objectively cross-validates two primary sample preparation methodologies—High-Throughput Protein Precipitation (PPT) and High-Sensitivity Solid Phase Extraction (SPE) —explaining the causality behind each experimental choice to help you select the optimal workflow for your clinical or preclinical needs.

The Analytical Challenge & Self-Validating Systems

Before comparing extraction methods, we must address the fundamental biochemistry of levomefolate. The active 5-methyl group and the reduced pteridine ring of L-5-MTHF are highly susceptible to oxidation[2]. Furthermore, because 5-MTHF is an endogenous compound, true "blank" human plasma does not exist.

To ensure our protocols act as self-validating systems , two universal rules must be applied regardless of the extraction method chosen:

  • Pre-Analytical Stabilization: An antioxidant (such as ascorbic acid or 2-mercaptoethanol) must be introduced immediately upon plasma collection. This creates a reducing environment that preserves the analyte's structural integrity during freeze-thaw cycles and autosampler residence time[1][2].

  • Stable Isotope Dilution: We must spike a stable isotope-labeled internal standard (SIL-IS), specifically Levomefolate-13C5, into the sample before any manipulation[3]. Because the 13C5-labeled analog shares the exact physicochemical properties of the analyte, it co-elutes perfectly during chromatography. Any loss during extraction or ion suppression in the MS source is proportionally mirrored by the IS, ensuring the final analyte-to-IS peak area ratio remains an absolute, trustworthy metric of concentration[1][3].

Workflow Visualization: PPT vs. SPE

LCMS_Workflow Start Human Plasma Sample (Endogenous L-5-MTHF) Stabilization Stabilization & IS Addition (Ascorbic Acid + 13C5-5-MTHF) Start->Stabilization Split Method Selection Stabilization->Split MethodA Method A: Protein Precipitation Split->MethodA High Throughput MethodB Method B: Solid Phase Extraction Split->MethodB High Sensitivity PPT_Step Add Acetonitrile/TCA & Centrifuge MethodA->PPT_Step LCMS LC-MS/MS Analysis (ESI+, MRM Mode) PPT_Step->LCMS SPE_Step Acidify -> Load C18 -> Wash -> Elute -> Reconstitute MethodB->SPE_Step SPE_Step->LCMS Data Quantification & PK Analysis LCMS->Data

Fig 1: LC-MS/MS workflows for levomefolate plasma quantification comparing PPT and SPE methods.

Step-by-Step Experimental Protocols

Method A: High-Throughput Protein Precipitation (PPT)

Best for: Late-stage PK studies with high expected dosing concentrations where throughput is prioritized over absolute sensitivity.

Causality Note: We utilize a combination of Acetonitrile and Trichloroacetic acid (TCA). Folates are tightly bound to endogenous Folate Binding Proteins (FBPs). TCA effectively denatures these carrier proteins, releasing the bound 5-MTHF into the supernatant[4].

  • Aliquot: Transfer 200 µL of stabilized human plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Levomefolate-13C5 working solution (e.g., 50 ng/mL in 1% ascorbic acid)[3]. Vortex for 30 seconds.

  • Precipitation: Add 600 µL of cold Acetonitrile containing 2% TCA.

  • Extraction: Mix vigorously on a plate shaker at 1000 rpm for 5 minutes at 4°C to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 4000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Dilute & Shoot: Transfer 100 µL of the clear supernatant to a clean plate, dilute with 100 µL of mobile phase A (0.1% formic acid in water), and inject directly into the LC-MS/MS.

Method B: High-Sensitivity Solid Phase Extraction (SPE)

Best for: Endogenous baseline monitoring, low-dose bioavailability studies, and overcoming severe matrix effects.

Causality Note: Levomefolate contains a glutamic acid moiety with carboxylic acid groups. At physiological pH, it is highly polar. To retain it on a reversed-phase C18 SPE cartridge, we must acidify the plasma (pH ~3.2) to protonate the carboxyl groups, drastically increasing its hydrophobicity and affinity for the C18 stationary phase[5][6].

  • Aliquot & IS: Transfer 200 µL of stabilized plasma and add 20 µL of Levomefolate-13C5.

  • Acidification: Add 400 µL of SPE sample buffer (10 g/L ammonium formate containing 5 g/L ascorbic acid, adjusted to pH 3.2)[6]. Vortex to mix.

  • Conditioning: Condition a 96-well C18 SPE plate with 1 mL Methanol, followed by 1 mL of pH 3.2 buffer.

  • Loading: Load the acidified plasma mixture onto the SPE cartridges at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water (containing 0.1% formic acid) to elute polar interferences and salts.

  • Elution: Elute the levomefolate with 2 × 250 µL of 2% ammonium hydroxide in Methanol. The sudden shift to a basic pH ionizes the folate, breaking its hydrophobic interaction with the C18 phase for rapid elution[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase.

LC-MS/MS Instrumental Parameters
  • Chromatography: A reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm) operated at 40°C. Gradient elution utilizing Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[3][4].

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: The protonated precursor ion [M+H]+ for 5-MTHF is monitored at m/z 460.2, transitioning to the pteroic acid fragment at m/z 313.1[7]. The IS is monitored at m/z 465.2 → 313.1.

Performance Comparison & Data Synthesis

The following table synthesizes the cross-validation data comparing the two methodologies against standard FDA/ICH bioanalytical validation criteria.

Validation ParameterMethod A: PPT (Dilute & Shoot)Method B: C18 SPERegulatory Target (FDA/ICH)
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mLStudy-dependent
Linear Dynamic Range 5.0 – 500 ng/mL0.5 – 150 ng/mL R2≥0.99
Extraction Recovery 65% – 75%88% – 94%Consistent across QCs
Matrix Effect (Ion Suppression) Significant (~25-35% suppression)Minimal (<8% suppression) ≤15% variation
Intra-day Precision (CV%) 8.5% – 12.4%3.2% – 6.8% ≤15% ( ≤20% at LLOQ)
Sample Prep Throughput (96-well) ~45 minutes~2.5 hoursN/A
Cost per Sample LowHighN/A
Discussion of Results

While Method A (PPT) is highly efficient and cost-effective, the data reveals significant ion suppression (~30%). This occurs because PPT fails to remove endogenous phospholipids, which co-elute with levomefolate and compete for charge in the ESI source. However, because our protocol is a self-validating system utilizing Levomefolate-13C5, this suppression is mathematically corrected, allowing the method to still pass FDA precision criteria (CV < 15%) for higher concentration dosing studies.

Conversely, Method B (SPE) provides a 10-fold increase in sensitivity (LLOQ of 0.5 ng/mL)[5]. The targeted wash steps effectively remove phospholipid interferences, resulting in near-zero matrix effects and superior extraction recovery (>88%). This makes SPE the mandatory choice for assessing baseline endogenous folate status or conducting rigorous bioequivalence (BE) studies where capturing the terminal elimination phase is critical.

Conclusion

The selection between PPT and SPE for levomefolate plasma quantification is a calculated trade-off between throughput and sensitivity. For routine therapeutic drug monitoring or high-dose PK studies, the PPT method provides rapid, compliant data. However, for rigorous clinical trial cross-validations, population biomonitoring, and low-dose bioavailability assessments, the C18 SPE methodology is unequivocally superior, providing the pristine extracts required to maximize the sensitivity of the LC-MS/MS platform.

References

  • Pre-analytical conditions influencing analysis of folate in dried plasma microsamples - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbdkmtQ7DhqvKLcMch1BKPKfDVW5wXSjOlA8AjRwNE0YWLhcPx7pr_hqrxyDj6ITGcD2CAu8SPYcsKbXryiDnXBfLg90u-eFRzhhOKetxBLJUHVnlCTSPWoD5FWuVgdMmZc3x5S7DPOxpcCA==]
  • Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn8O_buNgdPQAb-kkn6BpBUMY2zgXBuolpgMLfMyMhMmWQqm2rfwkx_CyxdWgvM9U_3b3ZlXujXuD6mxv_HDiyr1NPeoDwU0-5B0f9WB6J9bYZ9PAqcGr8DgPxzUsOvG01c5cTMQHRf2OelQ==]
  • Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrkNo43DAsmjrHXi1nYZthg2gCmyaqdE6O1q2Uxxh8Eh98r1P8a8psz5iZ1hxXqtLMf3DJhVbZKoIW2JC89sO4AKL5PU17dsf_IEH-ib_5vCvSLTw5nA1Smd0TnUBTQNLnEFo=]
  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Semantic Scholar.[https://vertexaisearch.cloud.google.
  • Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9NoGOBjseRZshwdjK_wNRcUE6IJ6fIBWfonQjKXQutooOdqjQQzt3V3Y5YzrhSa3YI_uqGz6PfVKXFO_DT5uikYqrabCFYCT16qb8bRN2ZNdlg1YlXrArjC9QIiEyHch69vsoYi5tyNCNWipgCYxFYZxg9fXIF_Ni3KWunRoG3KrV7w==]
  • Performance evaluation of Levomefolate-13C5 (calcium) in clinical research settings. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRwT6_Ylknte9gHC1eTG_ZHKVADKsBx9d9YQ_JWu57IrJSiDthbtGsch8Of3W5RlTZfOTdlwwwERatX49-h1c7BlIFNOMPT4OFyHXeSUD-9MtcvbVjVn_k0Rl_lxha9yudBQM4wCnSs2xjD4yO-waSSFbB1dMKcZdHHWFI_wOPoxohrpGlqpaNb0HdxkxG0dU18xl6AorFS5D92jN-OSZEr7Kwun9I1VLKGB9rGg==]
  • A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxid. CDC Stacks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKzAPat3VGz6R8nD63BtsxQfpzx8QHhHzhj-aAHKaHj5aWcxroxUWNSRqAngmNOKi50iY5w_C3ZZzuE4Nl9yILHNfSFi7Fhw5L1mruvQ7snlZEwG2m3GIxcZbRg--XKCmSRHEHBxsA3rCHtSQ3O1hXmJI=]

Sources

Comparative

validation of levomefolate sodium impurity profiling methods

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing and validating impurity profiling methods for levomefolate sodium, focusing on the critical different...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing and validating impurity profiling methods for levomefolate sodium, focusing on the critical differentiation between standard HPLC-UV and advanced LC-MS/MS platforms.

Levomefolate sodium (L-5-Methyltetrahydrofolate sodium salt, or L-5-MTHF) is the biologically active, primary circulating form of folate. Unlike synthetic folic acid, L-5-MTHF does not require enzymatic conversion by methylenetetrahydrofolate reductase (MTHFR). However, this biological readiness comes at a cost: structural instability.

Impurity profiling for L-5-MTHF is highly complex due to two primary factors:

  • Chemical Degradation: The reduced pteridine ring is highly susceptible to oxidative and photolytic degradation, yielding impurities such as pyrazino-s-triazine derivatives and 5-methyltetrahydropteroic acid[1].

  • Chiral Impurities: Synthesis often produces racemic mixtures. The D-5-MTHF diastereomer is biologically inactive and is strictly classified as an impurity by regulatory bodies and pharmacopeias (e.g., USP limits D-5-MTHF to ≤1%)[2].

Standard reverse-phase C18 High-Performance Liquid Chromatography (HPLC) methods fail to resolve chiral diastereomers without complex pre-column derivatization. Therefore, modern analytical control strategies are shifting toward chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

G Levo Levomefolate Sodium (L-5-MTHF) Oxidation Oxidative Stress Levo->Oxidation Photo Photolytic Cleavage Levo->Photo Chiral Synthetic Racemization Levo->Chiral Imp1 Pyrazino-s-triazine Derivatives Oxidation->Imp1 Imp2 5-methyltetrahydro- pteroic acid Photo->Imp2 Imp3 D-5-MTHF (Inactive Diastereomer) Chiral->Imp3

Degradation pathways and primary impurities of Levomefolate Sodium.

Method Comparison: HPLC-UV vs. LC-MS/MS

To objectively evaluate the best approach for L-5-MTHF impurity profiling, we must compare the traditional stability-indicating HPLC-UV method against the state-of-the-art chiral LC-MS/MS method using Targeted Selected Ion Monitoring (SIM).

Performance MetricTraditional HPLC-UV (C18 Column)[1]Chiral LC-MS/MS (ChiralPak HSA)[2]
Primary Application Bulk degradation products (oxidation/hydrolysis).Chiral separation (D- vs. L-5-MTHF) & trace impurities.
Chiral Resolution Poor/None (requires derivatization).Excellent (Direct baseline resolution).
Sensitivity (LOD/LOQ) Moderate (~1-5 µg/mL).High (LOD < 0.5 µg/mL).
Run Time 40–50 minutes (Gradient elution).< 20 minutes (Isocratic elution).
Specificity Mechanism Retention time + UV absorbance (280 nm).Retention time + m/z ratio (Targeted SIM).
Sample Prep Complexity Low (Direct dilution in mobile phase).Moderate (Requires L-cysteine extraction stabilizer).

Causality in Method Selection: While HPLC-UV is sufficient for routine assay and bulk degradation tracking, it is fundamentally inadequate for enantiomeric purity assessment. The LC-MS/MS method utilizes a ChiralPak HSA (Human Serum Albumin) column. The HSA stationary phase provides stereoselective binding pockets that differentiate the spatial arrangement of D- and L-5-MTHF, allowing for direct separation without altering the analyte[2].

Self-Validating Experimental Protocol: Chiral LC-MS/MS

The following protocol details the extraction, separation, and quantification of D- and L-5-MTHF impurities, designed to meet the rigorous standards of ICH Q2(R2) Validation of Analytical Procedures [4][5].

Phase 1: Stabilized Sample Preparation

Causality: L-5-MTHF rapidly oxidizes in aqueous solutions. If oxidation occurs during sample prep, the impurity profile will be artificially inflated.

  • Weigh 10 mg of the Levomefolate Sodium sample.

  • Dissolve in 10 mL of extraction buffer containing 0.1% L-cysteine . Mechanism: L-cysteine acts as a sacrificial reducing agent, scavenging dissolved oxygen and preventing artifactual degradation of the pteridine ring[2].

  • Sonicate for 5 minutes at 4°C (temperature control minimizes thermal degradation).

  • Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (to prevent photolytic cleavage).

Phase 2: Chromatographic Separation
  • System: High-Performance Liquid Chromatography coupled to a single or triple quadrupole Mass Spectrometer.

  • Column: ChiralPak HSA (150 mm × 4.0 mm, 5 µm). Maintain column temperature at 30°C.

  • Mobile Phase: Isocratic mixture of 100 mM ammonium acetate in ultra-pure water and 1% (v/v) acetic acid in Acetonitrile (ACN) at a 97:3 ratio[6]. Adjust to pH 6.8 using ammonium hydroxide.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5 µL.

Phase 3: Targeted SIM Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Targeted Selected Ion Monitoring (SIM) optimized for the specific m/z of 5-MTHF (typically m/z 460.2 for the protonated parent ion, depending on the exact salt dissociation in the source).

  • Elution Profile: D-5-MTHF and L-5-MTHF will elute as distinct peaks within a 20-minute window due to the differential affinity to the HSA chiral stationary phase[3].

G Prep Sample Prep (L-cysteine stabilizer) Sep Chiral Separation (ChiralPak HSA) Prep->Sep Detect Detection (Targeted SIM MS) Sep->Detect Valid ICH Q2(R2) Validation (LOD, LOQ, Linearity) Detect->Valid

LC-MS/MS analytical workflow and validation for L-5-MTHF impurity profiling.

ICH Q2(R2) Validation Framework

To ensure the method is a self-validating system, it must be subjected to the ICH Q2(R2) guidelines for analytical procedure lifecycle management[7][8]. The objective is to prove the method is "fit for purpose" for quantitative impurity testing.

ICH Q2(R2) ParameterExperimental Design for L-5-MTHFAcceptance Criteria
Specificity Inject blank (L-cysteine buffer), D-5-MTHF standard, and L-5-MTHF standard.Baseline resolution (Rs > 1.5) between D- and L-isomers. No interfering peaks from the blank[2].
Linearity Prepare 6 concentration levels ranging from 1 µg/mL to 160 µg/mL of 5-MTHF[9].Correlation coefficient ( R2 ) > 0.99. Residuals randomly distributed.
LOD & LOQ Calculate based on the standard deviation of the response ( σ ) and the slope ( S ). LOD = 3.3×(σ/S) , LOQ = 10×(σ/S) .LOQ must be significantly lower than the 1% USP reporting threshold for D-5-MTHF.
Accuracy (Recovery) Spike known amounts of D-5-MTHF impurity (0.5%, 1.0%, 1.5%) into a pure L-5-MTHF matrix.Mean recovery between 95.0% and 105.0% across all spiked levels.
Precision (Repeatability) 6 replicate injections of a 100% test concentration sample.Relative Standard Deviation (RSD) of peak areas ≤ 2.0%.

By adhering to this framework, laboratories can confidently detect adulteration or degradation in levomefolate sodium drug substances, ensuring that the active pharmaceutical ingredient maintains its required enantiomeric purity and therapeutic efficacy.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / U.S. FDA[Link]

  • An HPLC-MS-Based Method for Determination of the D- and L-5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements Journal of AOAC INTERNATIONAL / PubMed (2025)[Link]

Sources

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